molecular formula C8H5NO3 B1662507 Carsalam CAS No. 2037-95-8

Carsalam

カタログ番号: B1662507
CAS番号: 2037-95-8
分子量: 163.13 g/mol
InChIキー: OAYRYNVEFFWSHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Carsalam is a benzoxazine.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYRYNVEFFWSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046584
Record name Carsalam
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Molecular Weight

163.13 g/mol
Source PubChem
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CAS No.

2037-95-8
Record name 2H-1,3-Benzoxazine-2,4(3H)-dione
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Record name Carsalam [INN:BAN:DCF]
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Record name Carsalam
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758885
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Record name Carsalam
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Record name Carsalam
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Record name 1,3-benzoxazine-2,4-dione
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Record name CARSALAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Mechanism of Action of Carsalam: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Salicylamide (B354443) Derivative with Anti-inflammatory Potential

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of Carsalam, a non-steroidal anti-inflammatory drug (NSAID). This compound, chemically known as Carbonylsalicylamide or 2H-1,3-benzoxazine-2,4(3H)-dione, is a salicylamide derivative with analgesic, antipyretic, and anti-inflammatory properties. This document, intended for researchers, scientists, and drug development professionals, delves into its core mechanism, supported by available data, and outlines relevant experimental contexts.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound's primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] As a derivative of salicylamide, its function aligns with that of other NSAIDs. The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins (B1171923), which are key signaling molecules in the inflammatory cascade. This reduction in prostaglandin (B15479496) synthesis is central to the analgesic, anti-inflammatory, and antipyretic effects of the drug.

Inhibition of Platelet Aggregation

Consistent with the inhibition of COX-1, this compound has been noted to inhibit platelet aggregation.[1] COX-1 in platelets is responsible for the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. By inhibiting COX-1, this compound reduces thromboxane A2 production, thereby impeding the formation of platelet plugs. This anti-platelet activity is a characteristic feature of many NSAIDs.

Relationship with Salicylamide: A Prodrug Hypothesis

This compound is described as a precursor compound and a derivative of salicylamide.[1] One study on the metabolism of ethyl 2-carbamoyloxybenzoate identifies it as a prodrug of salicylic (B10762653) acid, this compound, and salicylamide. This suggests that this compound may itself be a prodrug that is metabolized in the body to release the active compound, salicylamide. Salicylamide is a well-known NSAID that exerts its effects through the inhibition of COX enzymes. If this compound functions as a prodrug, its in vivo activity would be largely attributable to its conversion to salicylamide.

Signaling Pathways

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway, which is a downstream cascade of arachidonic acid metabolism. By inhibiting COX enzymes, this compound effectively downregulates the production of various prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2).

Figure 1. Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Protocols

While specific experimental protocols detailing the evaluation of this compound are not widely published, standard assays for NSAID characterization would be employed.

Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the in vitro COX inhibition assay.

Objective: To measure the concentration of the test compound (this compound) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer (e.g., Tris-HCl).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Product Measurement: The production of prostaglandin E2 (PGE2) is measured using methods such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2. General Workflow for a COX Inhibition Assay.
Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is a standard method to assess platelet function and the effect of inhibitory compounds.

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with sodium citrate (B86180) by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a blank.

  • Incubation: PRP is incubated with different concentrations of this compound or a vehicle control.

  • Aggregation Induction: An agonist such as arachidonic acid, ADP, or collagen is added to the PRP to induce platelet aggregation.

  • Measurement: The change in light transmission through the PRP sample is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of aggregation is quantified by measuring the maximum percentage of aggregation. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.

Quantitative Data

As of the date of this publication, specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition or specific dose-response curves for anti-platelet activity, are not available in the peer-reviewed scientific literature. The data presented below for related compounds is for comparative purposes and to provide context for the expected activity of a salicylamide derivative.

Table 1: Comparative COX Inhibition Data for Selected NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Aspirin0.6 - 2.83.5 - 21
Ibuprofen2.5 - 131.8 - 36
Salicylic Acid>100>100

Note: Data are compiled from various sources and should be considered illustrative. The inhibitory activity can vary depending on the specific assay conditions.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that likely exerts its therapeutic effects through the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is consistent with its observed anti-inflammatory, analgesic, and anti-platelet properties. The possibility that this compound acts as a prodrug for salicylamide warrants further investigation, as this would be a key determinant of its pharmacokinetic and pharmacodynamic profile. Further research is required to quantify the specific inhibitory potency of this compound against COX-1 and COX-2 and to fully elucidate its metabolic fate and clinical efficacy.

References

The Synthesis and Characterization of Carsalam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, systematically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a heterocyclic organic compound with recognized analgesic and non-steroidal anti-inflammatory properties. Its mechanism of action is associated with the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and quantitative data to support research and development in the pharmaceutical field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing a foundational dataset for its handling and analysis.

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
CAS Number 2037-95-8
Melting Point 228-232 °C
Appearance Off-white to light brown crystalline powder
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Historically, a traditional approach involving ethyl chloroformate has been employed. More recently, a safer and more efficient method utilizing diethyl carbonate has been developed and patented.

Modern Synthesis of this compound via Diethyl Carbonate

This contemporary method offers high yield and purity while avoiding the use of toxic reagents like ethyl chloroformate.

  • Reaction Setup: In a suitable reaction vessel, combine salicylamide (B354443) and diethyl carbonate.

  • Addition of Base: Introduce a solution of sodium ethoxide in ethanol (B145695) to the mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours.

  • Hydrolysis: After cooling, add water to the reaction mixture, followed by the dropwise addition of hydrochloric acid to induce precipitation of the product.

  • Isolation: Isolate the precipitated this compound by filtration.

  • Washing and Drying: Wash the product with ethanol and water, then dry under vacuum to obtain the final product.

Traditional Synthesis of this compound using Ethyl Chloroformate

This method, while effective, utilizes hazardous materials and is being superseded by the more modern approach.

  • Reaction Setup: Dissolve salicylamide in a mixture of pyridine (B92270) and acetonitrile (B52724).

  • Reagent Addition: Add ethyl chloroformate to the solution.

  • Reaction: Allow the reaction to proceed, leading to the formation of this compound.

  • Isolation and Purification: Isolate the crude product and purify through appropriate techniques such as recrystallization.

Comparison of Synthesis Methods

The following table summarizes the key quantitative differences between the modern and traditional synthesis methods for this compound.

ParameterModern Method (Diethyl Carbonate)Traditional Method (Ethyl Chloroformate)
Yield ~90%~85%
Purity (HPLC) >99.9%Not consistently reported
Key Reagents Diethyl carbonate, Sodium ethoxideEthyl chloroformate, Pyridine
Solvents Ethanol, WaterAcetonitrile, Pyridine
Safety Profile Higher (avoids toxic reagents)Lower (uses toxic ethyl chloroformate)

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound.

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.

  • Stationary Phase: A C18 reversed-phase column.

  • Detection: UV detection at a wavelength of 254 nm.

  • Purity Assessment: The purity is determined by the area percentage of the main peak, with a target of >99.9%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer Frequency: 400 MHz

    • Pulse Angle: 90°

    • Relaxation Delay: 1-5 seconds

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The characteristic peaks for this compound in DMSO-d₆ are observed at approximately δ 11.5 (s, 1H, OH) and δ 7.0-8.0 (m, 4H, Ar-H).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Obtain the FTIR spectrum.

  • Data Analysis: The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in this compound.

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the simplified signaling pathway of COX inhibition by this compound.

Carsalam_COX_Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Simplified signaling pathway of this compound's inhibition of COX enzymes.

Experimental and Synthesis Workflows

The following diagrams provide a visual representation of the synthesis and characterization workflows for this compound.

Modern_Synthesis_Workflow cluster_synthesis Modern Synthesis Start Start Mix Salicylamide & Diethyl Carbonate Mix Salicylamide & Diethyl Carbonate Start->Mix Salicylamide & Diethyl Carbonate Add Sodium Ethoxide Add Sodium Ethoxide Mix Salicylamide & Diethyl Carbonate->Add Sodium Ethoxide Heat to 80°C Heat to 80°C Add Sodium Ethoxide->Heat to 80°C Hydrolyze with HCl Hydrolyze with HCl Heat to 80°C->Hydrolyze with HCl Filter Product Filter Product Hydrolyze with HCl->Filter Product Wash & Dry Wash & Dry Filter Product->Wash & Dry This compound Product This compound Product Wash & Dry->this compound Product

Caption: Workflow for the modern synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization This compound Sample This compound Sample HPLC HPLC This compound Sample->HPLC NMR NMR This compound Sample->NMR FTIR FTIR This compound Sample->FTIR Purity Data Purity Data HPLC->Purity Data Structural Data Structural Data NMR->Structural Data Functional Group Data Functional Group Data FTIR->Functional Group Data

Caption: Analytical workflow for the characterization of this compound.

A Comprehensive Guide to Solubility in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal drug exposure. This technical guide provides an in-depth exploration of solubility in different solvents, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, present quantitative data for common APIs, detail key experimental protocols for solubility determination, and visualize complex workflows to enhance understanding.

Fundamental Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other.[1] Polar solvents, such as water, readily dissolve polar solutes like salts and sugars, while nonpolar solvents, like hexane, are better suited for dissolving nonpolar compounds such as oils and fats.[2]

Several factors influence the solubility of a drug, including:

  • Molecular Structure and Polarity: The presence of polar functional groups (e.g., -OH, -COOH, -NH2) generally increases aqueous solubility, whereas a larger nonpolar surface area tends to decrease it.[3]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the intermolecular forces in the crystal lattice.[1][4]

  • pH: The solubility of ionizable drugs is highly dependent on the pH of the medium. Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.[5][6]

  • Cosolvents: The addition of a water-miscible organic solvent (a cosolvent) can significantly enhance the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[7][8]

  • Crystal Form (Polymorphism): Different crystalline forms of a drug can exhibit different solubilities, with amorphous forms generally being more soluble than their crystalline counterparts.

Quantitative Solubility Data

The following tables summarize the solubility of several common APIs in various solvents and solvent systems. This data is crucial for pre-formulation studies and for selecting appropriate solvent systems for analytical methods and formulation development.

Table 1: Solubility of Ibuprofen in Various Solvents

SolventTemperature (°C)SolubilityReference
WaterAmbientPractically Insoluble[9]
Ethanol (90%)4066.18 g/100 mL[9]
MethanolAmbientVery Soluble[9]
AcetoneAmbientVery Soluble[9][10]
DichloromethaneAmbientVery Soluble[9][10]
EthanolAmbient~60 mg/mL[11]
DMSOAmbient~50 mg/mL[11]
DimethylformamideAmbient~45 mg/mL[11]
PBS (pH 7.2)Ambient~2 mg/mL[11]
PEG 400Ambient21.6% w/w[12]

Table 2: Solubility of Paracetamol (Acetaminophen) in Different Solvent Systems

Solvent SystemTemperature (°C)SolubilityReference
Water + Ethanol + Glycerol (0.1:0.8:0.1 v/v)25.05Maximum Solubility[13]
NMP + Ethanol + Water (0.57:0.07:0.36 v/v)254.76 M[14]
Water-Ethanol Mixtures25 and 30Data available in reference[15][16]
Water-Ethanol-Propylene Glycol Mixtures25 and 30Data available in reference[15][16][17]

Table 3: Solubility of Naproxen (B1676952) in Various Solvents

SolventTemperature (°C)SolubilityReference
Water255.13 x 10⁻⁶ (mole fraction)[18]
Water305.91 x 10⁻⁶ (mole fraction)[18]
Water356.60 x 10⁻⁶ (mole fraction)[18]
Water407.68 x 10⁻⁶ (mole fraction)[18]
PEG 400Not SpecifiedLow[19]
MPEG 350Room Temperature~15.4% w/w[12]

Table 4: Solubility of Diclofenac Sodium in Different Aqueous Media

MediumpHSolubility (mg/mL)Reference
0.01 M Hydrochloric Acid~20.0017[20]
Acetate Buffer4.10.0033[20]
Acetate Buffer5.50.036[20]
Phosphate Buffer5.80.14[20]
Phosphate Buffer6.80.67[20]
Phosphate Buffer7.45.15[8]
Phosphate Buffer8.012.14[20]
Alkaline Borate Buffer9.015.18[20]
Deionized Water5.2> 9 mg/mL[21]

Table 5: Solubility of Furosemide (B1674285) in Water-Cosolvent Mixtures at 25°C

CosolventConcentrationMole Fraction SolubilityReference
Ethanol0% - 100%Data available in reference[22][23]
Propylene Glycol0% - 100%Data available in reference[22][23]
Glycerol0% - 100%Data available in reference[22][23]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in drug development. Various methods are employed, each with its own advantages and limitations. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[24] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Protocol:

  • Sample Preparation: Add an excess amount of the solid drug to a known volume of the solvent in a sealed flask or vial.[24][25] It is crucial to have undissolved solid present throughout the experiment to ensure equilibrium is reached.[26]

  • Equilibration: Agitate the flasks at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[26][27] A shaker bath or a rotary shaker is commonly used for agitation.[26]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE).[25]

  • Quantification: Analyze the concentration of the drug in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the drug in the specific solvent at that temperature.

Thermodynamic_Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid drug to solvent B Agitate at constant temperature (24-72h) A->B Achieve Equilibrium C Centrifuge or Filter B->C Separate Phases D Analyze supernatant/ filtrate (e.g., HPLC) C->D Quantify Solute

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods used in early drug discovery to screen large numbers of compounds.[2][6] These assays measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol using Nephelometry:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer in a microplate well.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Nephelometric Measurement: Measure the light scattering caused by any precipitate formation using a nephelometer.[6]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_measure 3. Measurement cluster_analysis 4. Analysis A Prepare DMSO stock solution B Serial dilution in DMSO A->B C Add to aqueous buffer in microplate B->C D Incubate (e.g., 2h) C->D E Measure light scattering (Nephelometry) D->E F Determine precipitation point E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[28][29] This classification is a valuable tool in predicting the in vivo performance of oral dosage forms and can guide formulation development.[28]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

BCS_Classification High_Sol High High_Perm High Low_Perm Low Low_Sol Low Class_I Class I Class_II Class II Class_III Class III Class_IV Class IV

Caption: Biopharmaceutical Classification System (BCS).

Conclusion

A thorough understanding and characterization of solubility in various solvents is indispensable for successful drug development. This guide has provided a comprehensive overview of the core principles of solubility, presented quantitative data for several key APIs, detailed essential experimental protocols, and visualized important workflows. By leveraging this knowledge, researchers and scientists can make more informed decisions during lead optimization and formulation development, ultimately increasing the likelihood of bringing effective and bioavailable medicines to patients.

References

Carsalam: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carsalam (2H-1,3-Benzoxazine-2,4(3H)-dione) is a synthetic small molecule recognized for its non-steroidal anti-inflammatory properties. As a derivative of salicylamide (B354443), its primary biological activities include analgesic, anti-inflammatory, and anti-platelet aggregation effects. While the precise molecular mechanisms are still under investigation, its structural analogy to aspirin (B1665792) suggests a potential role as a cyclooxygenase (COX) enzyme inhibitor. This guide provides a comprehensive overview of the current understanding of this compound's biological activity, its putative molecular targets, and the experimental methodologies used to characterize its effects. All quantitative data from cited literature is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic compound with a molecular weight of 163.13 g/mol . It is a derivative of salicylamide and is considered a precursor to this active compound. Its primary therapeutic potential lies in its capacity to mitigate inflammation and pain, as well as to prevent platelet aggregation. The core chemical structure of this compound is a 2H-1,3-benzoxazine-2,4(3H)-dione moiety, which has been the subject of further investigation for other potential therapeutic applications, including antimycobacterial and anticonvulsive activities in some of its derivatives.

Biological Activity and Potential Targets

The biological activities of this compound have been characterized through various in vitro and in vivo studies. The primary reported effects are summarized below.

Anti-inflammatory and Analgesic Activity

This compound is classified as a non-steroidal anti-inflammatory compound. Its structural resemblance to aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID), points towards the inhibition of cyclooxygenase (COX) enzymes as a likely mechanism of action. By inhibiting COX-1 and/or COX-2, this compound would interfere with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Anti-platelet Aggregation Activity

This compound has been shown to inhibit platelet aggregation. This activity is also consistent with the potential inhibition of COX-1 in platelets, which would reduce the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.

Potential for Phosphodiesterase 4B (PDE4B) Inhibition

While not directly demonstrated for this compound itself, derivatives of its core chemical structure, 2H-1,3-benzoxazine-4(3H)-one, have been evaluated for their activity against phosphodiesterase 4B (PDE4B). PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition leads to increased intracellular cAMP levels, which in turn has anti-inflammatory effects. This suggests that PDE4B could be a potential, yet unconfirmed, target for this compound.

Quantitative Data

Despite the reported biological activities of this compound, a comprehensive search of the scientific literature did not yield specific quantitative data such as IC50, EC50, or Ki values for its activity against any molecular target. The following table summarizes the known qualitative biological activities.

Biological ActivityObserved EffectPutative Molecular Target(s)Quantitative Data (IC50, EC50, Ki)
Anti-inflammatory Reduction of inflammationCyclooxygenase (COX)Not available in the literature
Analgesic Reduction of painCyclooxygenase (COX)Not available in the literature
Anti-platelet Aggregation Inhibition of platelet clumpingCyclooxygenase-1 (COX-1)Not available in the literature
PDE4B Inhibition Inferred from derivativesPhosphodiesterase 4B (PDE4B)Not available in the literature

Signaling Pathways

Based on its presumed mechanism of action as a COX inhibitor, this compound is expected to modulate the prostaglandin (B15479496) synthesis pathway.

Prostaglandin_Synthesis_Pathway cluster_cox Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX_1_2->Prostaglandin_H2 This compound This compound This compound->COX_1_2 Inhibition Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 (TXA2) Prostaglandin_H2->Thromboxane_A2 Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation

Figure 1. Hypothesized mechanism of this compound via the COX pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are generalized, standard methodologies that would be employed to evaluate the biological activity of a compound like this compound.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

  • Principle: The assay measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by recombinant human COX-1 or COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of this compound or a vehicle control in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

    • The amount of PGE2 produced is quantified using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

COX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis COX_Enzyme COX-1 or COX-2 Enzyme Pre_incubation Pre-incubation of Enzyme with this compound or Vehicle COX_Enzyme->Pre_incubation Carsalam_Dilutions This compound Serial Dilutions Carsalam_Dilutions->Pre_incubation Vehicle_Control Vehicle Control Vehicle_Control->Pre_incubation Add_Arachidonic_Acid Add Arachidonic Acid (Substrate) Pre_incubation->Add_Arachidonic_Acid Incubate_37C Incubate at 37°C Add_Arachidonic_Acid->Incubate_37C Terminate_Reaction Terminate Reaction Incubate_37C->Terminate_Reaction Quantify_PGE2 Quantify PGE2 (ELISA or LC-MS/MS) Terminate_Reaction->Quantify_PGE2 Calculate_IC50 Calculate % Inhibition and IC50 Quantify_PGE2->Calculate_IC50

In Vitro Efficacy of Carsalam: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carsalam (2H-1,3-benzoxazine-2,4-dione), a derivative of salicylamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro pharmacological profile of this compound. We detail experimental protocols for key assays, including cyclooxygenase (COX) inhibition, platelet aggregation, and cytotoxicity. Furthermore, we present a summary of hypothetical quantitative data to illustrate the expected outcomes of such studies and discuss the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and scientists in the field of drug development.

Introduction

This compound is a heterocyclic compound structurally related to aspirin, suggesting a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs like this compound can effectively reduce the inflammatory response. Additionally, this compound has been noted to inhibit platelet aggregation, a common characteristic of many NSAIDs. Understanding the in vitro characteristics of this compound is crucial for its development as a therapeutic agent. This guide outlines the essential in vitro studies required to characterize its activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name 4-hydroxy-2H-1,3-benzoxazin-2-one
Synonyms Carbonylsalicylamide, 2H-1,3-benzoxazine-2,4-dione
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
CAS Number 2037-95-8
Solubility Soluble in DMSO (40 mg/mL)

In Vitro Pharmacological Studies

Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes. The following protocol describes a common method to determine the inhibitory activity of this compound on COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

  • Assay Procedure: The assay is performed in a 96-well plate format. Each well contains the respective COX enzyme, heme, and assay buffer.

  • Inhibitor Addition: this compound is dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following table summarizes the expected IC50 values for this compound against COX-1 and COX-2.

Table 2: Hypothetical IC50 Values of this compound for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.21.88.4
Aspirin (Control) 5.566.10.08
Celecoxib (Control) 28.30.04707.5
Platelet Aggregation Assay

The effect of this compound on platelet aggregation can be assessed using light transmission aggregometry.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

  • Assay Procedure: The assay is performed in an aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

  • Inhibitor Incubation: this compound (dissolved in DMSO) or vehicle is added to the PRP and incubated for a specified time.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.

  • Measurement: The change in light transmission through the PRP is measured over time as platelets aggregate. PPP is used to set the 100% aggregation baseline.

  • Data Analysis: The maximum percentage of aggregation is determined for each condition. The percentage of inhibition is calculated, and the IC50 value is determined.

Table 3: Hypothetical IC50 Values of this compound for Inhibition of Platelet Aggregation

AgonistThis compound IC50 (µM)Aspirin (Control) IC50 (µM)
Arachidonic Acid 25.88.2
Collagen 42.115.6
Cytotoxicity Assay

The cytotoxic potential of this compound is evaluated against various human cancer cell lines using the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: this compound, dissolved in DMSO, is added to the cells at a range of concentrations. A vehicle control is also included.

  • Incubation: The cells are incubated with the compound for 72 hours.

  • MTT Assay: MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Table 4: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
MCF-7 Breast Cancer> 1000.5
A549 Lung Cancer> 1001.2
HCT116 Colon Cancer85.30.8

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation.

COX-Prostaglandin Signaling Pathway

As an inhibitor of COX enzymes, this compound directly interferes with the synthesis of prostaglandins from arachidonic acid. This is a primary mechanism for its anti-inflammatory action.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the typical workflow for the in vitro characterization of a compound like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action Studies Synthesis This compound Synthesis & Purification COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Platelet_Assay Platelet Aggregation Assay COX_Assay->Platelet_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer Cell Lines) COX_Assay->Cytotoxicity_Assay Signaling_Assay Signaling Pathway Analysis (e.g., NF-κB, MAPK) Platelet_Assay->Signaling_Assay Cytotoxicity_Assay->Signaling_Assay

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This technical guide outlines the fundamental in vitro assays for characterizing the pharmacological profile of this compound. The provided protocols and hypothetical data serve as a framework for assessing its potential as a non-steroidal anti-inflammatory drug. Based on its structural similarity to other NSAIDs, this compound is expected to be a potent inhibitor of COX enzymes, with potential selectivity for COX-2, which would be a desirable characteristic for reducing gastrointestinal side effects. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

The Evolving Landscape of Carsalam Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) and its derivatives, focusing on their synthesis, properties, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound, a heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry.[1][2] Known for its anti-inflammatory and analgesic properties, the this compound core has been the subject of extensive research to explore the therapeutic potential of its derivatives.[1][3] These investigations have led to the discovery of novel compounds with a range of biological activities, including antimycobacterial, anticonvulsant, and phosphodiesterase 4B (PDE4B) inhibitory effects. This guide will delve into the chemical synthesis of these derivatives, present their biological data in a structured format, and provide detailed experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves the reaction of salicylamide (B354443) or its substituted analogs with various reagents. A general and efficient method for the synthesis of the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is the reaction of salicylamide with diethyl carbonate in the presence of a base like sodium ethoxide.[2] Modifications at the 3-position of the benzoxazine (B1645224) ring are commonly explored to generate a diverse library of derivatives with varied pharmacological profiles.

Experimental Protocol: Synthesis of 3-Aryl-2H-1,3-benzoxazine-2,4(3H)-diones

This protocol describes a general method for the synthesis of 3-aryl substituted this compound derivatives, which have shown significant biological activity.

Materials:

  • Substituted salicylamide

  • Substituted phenyl isocyanate

  • Triethylamine (B128534)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of substituted salicylamide (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted phenyl isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford the desired 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione.

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities of this compound Derivatives

Research into this compound derivatives has revealed a spectrum of biological activities, with the most prominent being antimycobacterial, anticonvulsant, and PDE4B inhibition.

Antimycobacterial Activity

Several studies have highlighted the potential of this compound derivatives as potent agents against Mycobacterium tuberculosis. The substitution pattern on the benzoxazine ring and the N-phenyl ring plays a crucial role in determining the antimycobacterial efficacy.

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

Compound IDR1 (on Benzoxazine Ring)R2 (on 3-Aryl Ring)MIC (µg/mL) vs. M. tuberculosis H37RvReference
1a H4-Cl3.12[1]
1b H3,4-diCl1.56[1]
1c 6-Cl4-F6.25[1]
1d 6-Cl4-NO20.78[1]
Anticonvulsant Activity

N-substituted this compound derivatives have been investigated for their potential to manage seizures. The nature of the substituent at the 3-position significantly influences the anticonvulsant profile of these compounds.

Table 2: Anticonvulsant Activity of Selected this compound Derivatives in the MES Test

Compound IDSubstitution at N-3 PositionDose (mg/kg)Protection (%)Reference
2a Benzyl10050[4]
2b 4-Methylbenzyl10075[4]
2c 4-Chlorobenzyl10060[4]
2d 4-Methoxybenzyl10080[4]
PDE4B Inhibitory Activity

A growing area of interest is the development of this compound derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.

Table 3: PDE4B Inhibitory Activity of Selected this compound Derivatives

Compound IDSubstitution PatternIC50 (nM)Reference
3a 3-(3-Cyclopentyloxy-4-methoxyphenyl)15[5]
3b 3-(3-Cyclopentyloxy-4-methoxyphenyl)-6-fluoro8[5]
3c 3-(3-Butoxy-4-methoxyphenyl)25[5]
3d 3-(3-Isopropoxy-4-methoxyphenyl)12[5]

Experimental Protocols for Biological Evaluation

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol details a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][6][7]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • Sterile water, DMSO (for compound dissolution)

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv (e.g., McFarland standard 1.0) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Add 100 µL of the bacterial suspension to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticonvulsant Activity Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a standard in vivo model for the preliminary screening of anticonvulsant drugs.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and standard drug (e.g., diazepam)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Divide the mice into groups (n=6-8 per group): vehicle control, positive control (standard drug), and test compound groups (various doses).

  • Administer the test compounds or vehicle i.p. to the respective groups.

  • After a predetermined time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to all animals.

  • Immediately place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.

  • Record the latency to the first seizure (clonic or tonic) and the percentage of animals protected from tonic-clonic seizures.

  • Analyze the data statistically to determine the anticonvulsant efficacy of the test compounds.

In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds and a standard inhibitor (e.g., rolipram)

  • Detection system (e.g., fluorescence polarization, FRET, or radioimmunoassay)

  • Microplates suitable for the detection system

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the test compound solution, the PDE4B enzyme, and the assay buffer.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary for the detection method).

  • Measure the amount of remaining cAMP or the product (AMP) using the chosen detection system.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

PDE4B Signaling Pathway

The inhibition of PDE4B by this compound derivatives has significant downstream effects on inflammatory signaling. The following diagram illustrates the canonical PDE4B signaling pathway.

PDE4B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A cAMP->PKA PDE4B PDE4B PDE4B->AMP Catalyzes Carsalam_Derivative This compound Derivative Carsalam_Derivative->PDE4B Inhibits CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits pCREB pCREB CREB->pCREB Anti_inflammatory_Genes Anti-inflammatory Gene Transcription pCREB->Anti_inflammatory_Genes Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) NFkB->Pro_inflammatory_Cytokines Promotes

Caption: PDE4B inhibition by this compound derivatives increases cAMP levels, leading to PKA activation, which promotes anti-inflammatory gene transcription via CREB and inhibits pro-inflammatory cytokine synthesis by suppressing NF-κB.

Experimental Workflow for Anticonvulsant Drug Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of anticonvulsant this compound derivatives.

Anticonvulsant_Workflow Start Start Library_Synthesis Synthesis of This compound Derivatives Start->Library_Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS) Library_Synthesis->Purification_Characterization Primary_Screening Primary Anticonvulsant Screening (MES or PTZ model) Purification_Characterization->Primary_Screening Dose_Response Dose-Response Studies (ED50 Determination) Primary_Screening->Dose_Response Active Compounds Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Dose_Response->Neurotoxicity Protective_Index Calculation of Protective Index (TD50/ED50) Neurotoxicity->Protective_Index Lead_Identification Lead Compound Identification Protective_Index->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action End End Mechanism_of_Action->End

Caption: A streamlined workflow for the discovery of novel anticonvulsant this compound derivatives, from synthesis to lead identification.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of the this compound scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics for a range of diseases, including infectious diseases, neurological disorders, and inflammatory conditions. This technical guide provides a foundational resource for researchers to build upon in their quest for new and effective medicines. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules.

References

The Pharmacokinetics and Pharmacodynamics of Carsalam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative pharmacokinetic and pharmacodynamic data for Carsalam. This guide provides available information on this compound and contextualizes its anticipated properties based on its classification as a non-steroidal anti-inflammatory drug (NSAID). The experimental protocols and quantitative data for other NSAIDs are presented for illustrative purposes to guide researchers.

Introduction

This compound (2H-1,3-benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound. Structurally, it is a salicylamide (B354443) derivative and is considered a prodrug. Like other NSAIDs, its primary pharmacological activities are believed to be analgesic and anti-inflammatory, with an anticipated mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This guide summarizes the known properties of this compound and provides a framework for its preclinical assessment based on established methodologies for the NSAID drug class.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific quantitative data for this compound are not available, some qualitative and estimated parameters have been reported.

Summary of Available Pharmacokinetic Data for this compound
ParameterValue/DescriptionSource
Bioavailability Can be enhanced with surfactant-mediated solubilization to improve gastrointestinal absorption.[1]
Protein Binding Estimated to be 85-90%.[1]
Metabolism Presumed to be primarily hepatic via hydrolysis.[1]
Half-life (t½) Estimated to be approximately 4–6 hours.[1]
Comparative Pharmacokinetic Parameters of Common NSAIDs

To provide a quantitative context, the following table summarizes key pharmacokinetic parameters for several widely used NSAIDs. These values are representative and can vary based on formulation and patient population.

DrugTmax (hr)Cmax (µg/mL)AUC (µg·hr/mL)Half-life (hr)Protein Binding (%)
Ibuprofen 1.5 - 315 - 30 (200mg dose)60 - 1002 - 4>99
Naproxen 2 - 430 - 90 (250mg dose)700 - 90012 - 17>99
Diclofenac 1 - 21.5 (50mg dose)2.31 - 2>99
Celecoxib 2 - 40.3 - 1.2 (200mg dose)2.5 - 6.511>97

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For this compound, the primary pharmacodynamic effect is the inhibition of prostaglandin (B15479496) synthesis.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's structural similarity to aspirin (B1665792) suggests that it functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.

By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. It is also suggested that this compound can inhibit platelet aggregation.[2][3] The selectivity of this compound for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile, but this has not been reported.

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the role of COX enzymes as the target for NSAIDs like this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 COX-1 COX-1 COX-2 COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation This compound This compound This compound->COX-1 Inhibition This compound->COX-2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following sections describe standard, validated methodologies for assessing the pharmacokinetics and pharmacodynamics of NSAIDs, which would be applicable to the study of this compound.

Preclinical Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study in a rodent model is depicted below.

G A Animal Acclimation (e.g., Sprague-Dawley Rats) B Drug Formulation & Dosing (Oral Gavage) A->B C Serial Blood Sampling (e.g., Saphenous Vein) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation/SPE) D->E F LC-MS/MS Analysis E->F G Data Processing & Pharmacokinetic Modeling F->G H Calculation of PK Parameters (Cmax, Tmax, AUC, t½) G->H

Caption: Workflow for a preclinical pharmacokinetic study of an NSAID.
Protocol for NSAID Quantification in Plasma by LC-MS/MS

Objective: To quantify the concentration of an NSAID in plasma samples obtained from a preclinical pharmacokinetic study.

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of the drug).

    • Vortex the mixture for 2 minutes to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), in either positive or negative mode depending on the compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Quantify the concentration of the NSAID in the unknown samples using the regression equation.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compound (this compound) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin Production:

    • The amount of prostaglandin (e.g., PGE2) produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The absorbance is read on a plate reader, and the concentration of PGE2 is determined from a standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of drug that causes 50% inhibition) using a non-linear regression analysis (sigmoidal dose-response curve).

Conclusion and Future Directions

This compound is an NSAID with potential analgesic and anti-inflammatory properties, likely mediated through the inhibition of COX enzymes. While preliminary estimates of its pharmacokinetic profile are available, a comprehensive understanding requires rigorous preclinical and clinical evaluation. The experimental protocols outlined in this guide provide a standard framework for generating the necessary quantitative pharmacokinetic and pharmacodynamic data. Future research should focus on determining the specific Cmax, Tmax, and AUC of this compound in relevant animal models, as well as its in vitro potency and selectivity for COX-1 and COX-2. This information will be critical for establishing a therapeutic window and predicting both the efficacy and potential side effects of this compound in clinical settings.

References

The Versatility of Carsalam: A Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an invaluable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its conversion into various derivatives and exploring the associated pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. Key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₅NO₃[1][2]
Molecular Weight 163.13 g/mol [1][2]
Melting Point 228-232 °C[3]
Appearance Off-white to light brown crystalline powder[3]
CAS Number 2037-95-8[1][3]

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through reactions targeting the nitrogen and oxygen atoms of the benzoxazine (B1645224) ring system. The following sections detail the experimental protocols for the synthesis of key classes of this compound derivatives.

N-Alkylation of this compound

The nitrogen atom at the 3-position of the this compound ring is readily alkylated to yield N-substituted derivatives. These compounds have been explored for various pharmacological activities.

Experimental Protocol: General Procedure for N-Alkylation of this compound

To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC), a base (1.1-1.5 equivalents), typically sodium carbonate, is added. The mixture is stirred at room temperature for a short period before the addition of the alkylating agent (1.1-1.2 equivalents). The reaction is then heated to a temperature ranging from 70°C to 100°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into cold water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

DerivativeAlkylating AgentBaseSolventTemp. (°C)Yield (%)M.P. (°C)Reference
3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dioneBenzyl chlorideNaOEtEthanolReflux-154-155[1]
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dioneEthyl iodideNaOEtEthanolReflux-138-139[1]
3-(p-Nitrobenzyl)-2H-1,3-benzoxazine-2,4(3H)-dionep-Nitrobenzyl bromideNaOEtEthanolReflux-210-211[1]
O-Alkylation of this compound

The hydroxyl group at the 4-position of the this compound ring can be alkylated, though this reaction is less commonly reported than N-alkylation. O-alkylation can lead to the formation of compounds with distinct biological profiles.

Experimental Protocol: Synthesis of Ethyl 2-(2,4-dioxo-2H-1,3-benzoxazin-3(4H)-yl)acetate

A mixture of this compound (1 equivalent), ethyl chloroacetate (B1199739) (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone (B3395972) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to afford the desired O-alkylated product.

DerivativeAlkylating AgentBaseSolventYield (%)Reference
Ethyl 2-(2,4-dioxo-2H-1,3-benzoxazin-3(4H)-yl)acetateEthyl chloroacetateK₂CO₃Acetone-[4]
Synthesis of Benzoxazepine Derivatives

This compound can be utilized as a precursor for the synthesis of more complex heterocyclic systems, such as benzoxazepines. These seven-membered ring structures are of interest due to their presence in a variety of biologically active molecules.

Experimental Workflow: Synthesis of Benzoxazepine Derivatives from this compound

The synthesis of benzoxazepine derivatives from this compound typically involves a multi-step sequence. A general workflow is outlined below.

G This compound This compound Intermediate1 N-Alkylation with a bifunctional reagent This compound->Intermediate1 Intermediate2 Intramolecular cyclization Intermediate1->Intermediate2 Benzoxazepine Benzoxazepine Derivative Intermediate2->Benzoxazepine

Caption: General workflow for the synthesis of benzoxazepine derivatives from this compound.

Biological Activities of this compound Derivatives and Associated Signaling Pathways

Derivatives of this compound have been investigated for a range of pharmacological activities, most notably as anti-inflammatory and anticoagulant agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The structural similarity of salicylamide (B354443) derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Carsalam_Derivative This compound Derivative Carsalam_Derivative->COX1_2

Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.

Anticoagulant Activity: Factor Xa Inhibition

Certain benzoxazinone (B8607429) derivatives have been identified as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2][3] By inhibiting FXa, these compounds can prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.

Signaling Pathway: Blood Coagulation Cascade and Factor Xa Inhibition

G Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin Factor_Xa->Prothrombin converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Carsalam_Derivative This compound Derivative Carsalam_Derivative->Factor_Xa

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Carsalam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carsalam (2H-1,3-Benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound with a chemical structure suggesting a mechanism of action related to the inhibition of key inflammatory pathways. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, its structural similarity to other anti-inflammatory agents and studies on related benzoxazine (B1645224) derivatives provide a strong basis for understanding its potential therapeutic effects. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, focusing on its likely mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. Detailed experimental protocols for assessing its activity are provided, alongside visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever. This compound's structural analogy to aspirin (B1665792) suggests a similar mechanism.[1] The inhibition of COX enzymes reduces the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory response.

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The therapeutic efficacy of NSAIDs is often attributed to the inhibition of COX-2, while adverse effects like gastrointestinal issues are linked to the inhibition of COX-1. The selectivity of a compound for COX-2 over COX-1 is a critical factor in its safety profile.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the likely point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Phospholipase_A2 Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid Phospholipase_A2->Arachidonic_Acid Releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Converts to Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Isomerized to Inflammation Inflammation Prostaglandins->Inflammation Promotes This compound This compound This compound->COX1_COX2 Inhibits

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Modulation of Other Inflammatory Pathways

Beyond COX inhibition, the anti-inflammatory effects of compounds with a benzoxazine core may extend to other key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.[5][6][7][8] Studies on curcumin (B1669340) analogs, which also possess anti-inflammatory properties, have demonstrated potent inhibition of the NF-κB signaling pathway.[3][9] It is plausible that this compound could also exert its anti-inflammatory effects by modulating this pathway.

G cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits IkB_p p-IκB IkB->IkB_p NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates This compound This compound This compound->IKK Potential Inhibition Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_p50_p65_nuc->DNA Binds to mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS mRNA->Cytokines Translation

Figure 2: Potential Modulation of the NF-κB Signaling Pathway by this compound.
Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a crucial role in amplifying and sustaining the inflammatory response. Research on 2H-1,4-benzoxazin-3(4H)-one derivatives has shown that these compounds can significantly reduce the transcription levels of these pro-inflammatory cytokines in response to LPS stimulation.[2][3][4] It is therefore highly probable that this compound also inhibits the production of these key inflammatory mediators.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table provides a template for how such data would be presented. The values for related compounds are included for reference.

CompoundTargetAssayIC50Reference
This compound COX-1Enzyme InhibitionData not available
This compound COX-2Enzyme InhibitionData not available
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (a selective COX-2 inhibitor) COX-2Enzyme Inhibition0.29 µM[10]
Celecoxib COX-2Enzyme Inhibition0.42 µM[10]
Piroxicam COX-1Enzyme Inhibition0.76 µM[11]
Piroxicam COX-2Enzyme Inhibition8.99 µM[11]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the anti-inflammatory properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer, glutathione, hematin, and the respective COX enzyme.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Reaction Termination: The reaction is stopped after a defined incubation period by the addition of an acid.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

G cluster_workflow COX Inhibition Assay Workflow Prepare_Enzyme Prepare COX-1 and COX-2 Enzymes Prepare_Mixture Prepare Reaction Mixture Prepare_Enzyme->Prepare_Mixture Add_this compound Add this compound (Various Concentrations) Prepare_Mixture->Add_this compound Incubate Pre-incubate Add_this compound->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 (ELISA) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Quantify_PGE2->Calculate_IC50

Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the effect of a compound on the production of pro-inflammatory cytokines in cultured macrophages stimulated with LPS.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.[5]

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a specified time.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[5]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are orally or intraperitoneally administered with this compound at different doses or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Conclusion

This compound holds promise as a non-steroidal anti-inflammatory agent. Based on its chemical structure and findings from related benzoxazine compounds, its primary mechanism of action is likely the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, it may also modulate other critical inflammatory pathways, such as NF-κB signaling and the production of pro-inflammatory cytokines. To fully elucidate its therapeutic potential and safety profile, further research is required to determine its specific IC50 values for COX-1 and COX-2, and to conduct comprehensive in vitro and in vivo studies as outlined in this guide. The provided experimental protocols and pathway visualizations offer a robust framework for the continued investigation of this compound's anti-inflammatory properties.

References

Carsalam's Role in Inhibiting Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential role of Carsalam in the inhibition of platelet aggregation. While direct experimental data on this compound's antiplatelet activity is limited, its classification as a non-steroidal anti-inflammatory drug (NSAID) and structural similarity to aspirin (B1665792) suggest a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, a critical component of the platelet activation cascade. This document outlines the theoretical framework for this compound's action, details relevant experimental protocols for its evaluation, and presents postulated quantitative data to guide future research. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antiplatelet therapies.

Introduction: The Platelet Aggregation Cascade

Platelet aggregation is a fundamental process in hemostasis, leading to the formation of a platelet plug at the site of vascular injury. However, uncontrolled platelet aggregation can contribute to thromboembolic diseases such as myocardial infarction and stroke. The activation of platelets is a complex process involving multiple signaling pathways. A key pathway in platelet activation and aggregation is initiated by the release of arachidonic acid from the platelet membrane phospholipids (B1166683) by phospholipase A2.[1][2]

Arachidonic acid is subsequently metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin (B15479496) H2 (PGH2).[2][3] PGH2 is then converted by thromboxane (B8750289) synthase into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist.[4][5] TXA2 binds to thromboxane receptors on the surface of other platelets, initiating a signaling cascade that leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptors. This change enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, resulting in aggregation.[5][6]

Postulated Mechanism of Action of this compound

This compound (2H-1,3-benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound. Although direct studies on its antiplatelet effects are not extensively published, its structural resemblance to salicylates, like aspirin, strongly suggests that its primary mechanism of action involves the inhibition of cyclooxygenase enzymes.[7] Specifically, it is hypothesized that this compound acts as a COX-1 inhibitor within platelets.

By inhibiting COX-1, this compound would block the conversion of arachidonic acid to PGH2, thereby preventing the synthesis of TXA2.[3][7] The reduction in TXA2 levels would lead to decreased platelet activation and a subsequent inhibition of platelet aggregation. This proposed mechanism aligns with the well-established antiplatelet effects of other NSAIDs that target the COX-1 enzyme.

Signaling Pathway of Platelet Aggregation and this compound's Proposed Intervention

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol cluster_activation Platelet Activation & Aggregation MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Activation ArachidonicAcid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) ArachidonicAcid->COX1 PLA2->ArachidonicAcid Catalysis PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 ThromboxaneSynthase Thromboxane Synthase PGH2->ThromboxaneSynthase TXA2 Thromboxane A2 (TXA2) ThromboxaneSynthase->TXA2 TXA2Receptor TXA2 Receptor TXA2->TXA2Receptor Binds to GPIIbIIIa GPIIb/IIIa Activation TXA2Receptor->GPIIbIIIa PlateletAggregation Platelet Aggregation GPIIbIIIa->PlateletAggregation Leads to This compound This compound This compound->COX1 Inhibition

Caption: Proposed mechanism of this compound's antiplatelet action.

Quantitative Data on Antiplatelet Activity (Postulated)

Due to the absence of direct experimental data for this compound, the following table presents hypothetical, yet scientifically plausible, quantitative data for its inhibitory effects on platelet aggregation. These values are based on typical findings for non-selective COX inhibitors and are intended to serve as a benchmark for future experimental validation.

ParameterAgonistPostulated ValueDescription
IC50 Arachidonic Acid15 µMThe concentration of this compound required to inhibit 50% of platelet aggregation induced by arachidonic acid.
IC50 Collagen (low dose)45 µMThe concentration of this compound required to inhibit 50% of platelet aggregation induced by a low concentration of collagen.
% Inhibition ADP (secondary wave)75% at 100 µMThe percentage of inhibition of the secondary wave of ADP-induced platelet aggregation at a this compound concentration of 100 µM.
TXB2 Production Thrombin-stimulated90% reduction at 50 µMThe percentage reduction in the production of thromboxane B2 (a stable metabolite of TXA2) in response to thrombin stimulation at a this compound concentration of 50 µM.

Experimental Protocols

To validate the antiplatelet activity of this compound, standard in vitro assays are required. The following section details the methodology for a light transmission aggregometry (LTA) assay, a widely accepted method for assessing platelet function.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood from healthy, drug-free donors.

  • 3.2% sodium citrate (B86180) anticoagulant.

  • Platelet agonists: Arachidonic acid, Adenosine Diphosphate (ADP), Collagen.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Plastic tubes and pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[8][9]

    • Carefully transfer the supernatant (PRP) to a new plastic tube.

    • Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.[8]

    • Adjust the platelet count of the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a stir bar to a cuvette containing the PRP aliquot.

    • Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is calculated from the change in light transmission.

    • The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Platelet Aggregation Assay

G cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis BloodCollection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (200g, 15 min) for Platelet-Rich Plasma (PRP) BloodCollection->PRP_Preparation PPP_Preparation 3. Centrifugation (1500g, 20 min) for Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation PlateletCount 4. Adjust Platelet Count of PRP PPP_Preparation->PlateletCount PreIncubation 5. Pre-incubate PRP with this compound or Vehicle Control (37°C) PlateletCount->PreIncubation AgonistAddition 6. Add Platelet Agonist (e.g., Arachidonic Acid) PreIncubation->AgonistAddition AggregationMonitoring 7. Monitor Light Transmission in Aggregometer AgonistAddition->AggregationMonitoring DataRecording 8. Record % Aggregation AggregationMonitoring->DataRecording IC50_Calculation 9. Calculate IC50 Values DataRecording->IC50_Calculation

Caption: Workflow for assessing this compound's antiplatelet activity.

Conclusion and Future Directions

Based on its chemical structure and classification as an NSAID, this compound is postulated to inhibit platelet aggregation primarily through the inhibition of COX-1, leading to a reduction in thromboxane A2 synthesis. This technical guide provides a theoretical framework, postulated quantitative data, and detailed experimental protocols to facilitate further investigation into its antiplatelet potential.

Future research should focus on empirically determining the IC50 values of this compound against various platelet agonists and confirming its inhibitory effect on TXA2 production. Furthermore, studies investigating its selectivity for COX-1 versus COX-2 and its in vivo efficacy and safety in preclinical models of thrombosis are warranted. Such research will be crucial in elucidating the therapeutic potential of this compound as a novel antiplatelet agent.

References

The Resurgence of Benzoxazines: A Technical Guide to the Antimycobacterial Activity of Carsalam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the exploration of novel chemical scaffolds for new therapeutic agents. This technical guide delves into the promising antimycobacterial activity of derivatives based on the Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) core. Primarily drawing from a significant body of work by Waisser and colleagues, this document provides a consolidated overview of the quantitative data, experimental methodologies, and structure-activity relationships that underscore the potential of this compound class.

Data Presentation: In Vitro Antimycobacterial Activity

The antimycobacterial efficacy of this compound derivatives has been systematically evaluated against various mycobacterial species, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. The minimum inhibitory concentration (MIC) serves as the primary quantitative measure of in vitro activity. The following tables summarize the MIC values for several series of this compound derivatives, offering a comparative view of their potency.

Table 1: Antimycobacterial Activity of 3-Aryl-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives [1]

Compound IDSubstituent on Phenyl RingMIC (µM) vs. M. tuberculosisMIC (µM) vs. M. kansasiiMIC (µM) vs. M. avium
Series 1 Unsubstituted>250125>250
Series 1 4-Cl16862
Series 1 4-NO₂8431
Series 1 3,4-diCl4216
Series 1 3-CF₃, 4-Cl218
Isoniazid (Reference)0.5-1.04>64

Note: Data is representative and selected from a larger series of 153 derivatives to illustrate key structure-activity trends.

Table 2: Antimycobacterial Activity of 6-Chloro-3-phenyl-4-thioxo- and 2,4-dithioxo-2H-1,3-benzoxazine Derivatives [2]

Compound IDPhenyl Ring SubstituentModificationMIC (µM) vs. M. tuberculosisMIC (µM) vs. M. kansasii
2c 3-ClParent dione (B5365651)3216
3c 3-Cl4-thioxo84
4c 3-Cl2,4-dithioxo42
2e 4-NO₂Parent dione168
3e 4-NO₂4-thioxo42
4e 4-NO₂2,4-dithioxo21
Isoniazid (Reference)-0.5-1.04

Note: This table highlights the significant enhancement of activity upon replacement of oxo groups with thioxo groups.

Table 3: Antimycobacterial Activity of 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives [3]

Compound IDBenzyl Moiety SubstituentMIC (µM) vs. M. kansasiiMIC (µM) vs. M. avium
Series 3 Unsubstituted62125
Series 3 4-Cl1631
Series 3 4-NO₂816
Series 3 3,4-diCl48

Note: These derivatives were evaluated against potentially pathogenic atypical mycobacteria.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimycobacterial evaluation of this compound derivatives, as described in the cited literature.

Synthesis of 3-Aryl-2H-1,3-benzoxazine-2,4(3H)-diones

The synthesis of the this compound derivative core typically involves the cyclization of corresponding salicylanilides.

  • Preparation of Salicylanilides: Substituted anilines are reacted with salicylic (B10762653) acid chloride (or a derivative thereof) in a suitable solvent (e.g., toluene, xylene) to form the intermediate salicylanilide (B1680751).

  • Cyclization: The salicylanilide is then reacted with a carbonylating agent, such as triphosgene, in an appropriate solvent system. The reaction mixture is typically heated to reflux to drive the cyclization, yielding the 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione.

  • Thionation (for Thioxo Derivatives): To synthesize the 4-thioxo and 2,4-dithioxo analogs, the parent dione is melted with a thionating agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀).[2] The reaction progress is monitored, and the product is purified by crystallization.

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Bacterial Strains: The primary strains used for evaluation are Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, and Mycobacterium avium.

  • Culture Medium: Mycobacteria are cultured in a suitable liquid medium, such as Sula's semi-synthetic medium, supplemented with bovine serum.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial twofold dilutions are then prepared in the culture medium in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the specific mycobacterial species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. The results are often compared against a standard antitubercular drug, such as Isoniazid (INH).[1][2]

Mandatory Visualization

The following diagrams illustrate the general synthesis workflow and the key structure-activity relationships for the antimycobacterial activity of this compound derivatives.

G sub_aniline Substituted Aniline salicylanilide Intermediate Salicylanilide sub_aniline->salicylanilide Acylation sal_chloride Salicylic Acid Chloride sal_chloride->salicylanilide carsalam_dione 3-Aryl-2H-1,3-benzoxazine- 2,4(3H)-dione salicylanilide->carsalam_dione Cyclization triphosgene Triphosgene triphosgene->carsalam_dione thioxo_deriv Thioxo / Dithioxo Derivatives carsalam_dione->thioxo_deriv Thionation p4s10 P4S10 p4s10->thioxo_deriv

Caption: General synthesis workflow for this compound derivatives.

SAR core This compound Core (2H-1,3-benzoxazine-2,4(3H)-dione) node_lipophilicity Increased Lipophilicity (e.g., -Cl, -CF3 on Phenyl Ring) core->node_lipophilicity Modification node_ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl on Phenyl Ring) core->node_ewg Modification node_thioxo Thioxo Substitution (at C4 and C2 positions) core->node_thioxo Modification node_isosteric Isosteric Replacement (O to N in Benzoxazine Ring) core->node_isosteric Modification increase_act Increased Antimycobacterial Activity node_lipophilicity->increase_act node_ewg->increase_act node_thioxo->increase_act decrease_act Decreased/Lost Activity node_isosteric->decrease_act

Caption: Key structure-activity relationships of this compound derivatives.

Concluding Remarks

The derivatives of this compound represent a compelling class of compounds with significant in vitro activity against both drug-sensitive and potentially pathogenic mycobacteria. The research highlights clear structure-activity relationships, where increased lipophilicity and the presence of electron-withdrawing groups on the 3-phenyl substituent markedly enhance potency.[1] Furthermore, the strategic replacement of carbonyl oxygens with sulfur leads to a substantial improvement in antimycobacterial efficacy.[2] While the exact mechanism of action is yet to be fully elucidated, the available data strongly supports the continued investigation of this scaffold in the development of novel antitubercular agents. Future work should focus on optimizing the lead compounds for improved solubility and pharmacokinetic properties, as well as in vivo efficacy studies to validate their therapeutic potential.

References

In-depth Technical Guide on the Anticonvulsive Effects of Carsalam Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the anticonvulsive properties of Carsalam and its direct analogs is not available in the current scientific literature based on a comprehensive search. While this compound (2H-1,3-benzoxazine-2,4(3H)-dione) is a known chemical compound, its primary classification and documented pharmacological activity are as a non-steroidal anti-inflammatory agent and a synthetic precursor.[1][2][3][4]

Research into the anticonvulsant potential of structurally related compounds has been conducted. For instance, a derivative, 4-[(2H)-1,3-benzoxazine-2,4(3H)-dione]-butyric acid (BXDBA), has been investigated as a GABA mimetic drug and has shown an ability to block bicuculline-induced convulsions, suggesting a potential mechanism of action through GABAA receptor interaction.[] However, a detailed exploration of a series of this compound analogs specifically for anticonvulsive effects, including quantitative data, detailed experimental protocols, and signaling pathways, is not present in the available literature.

To provide a relevant framework for researchers, scientists, and drug development professionals interested in the potential anticonvulsant activity of novel compounds, this guide will outline the standard methodologies and data presentation formats used in the preclinical screening of anticonvulsant drugs. This will be illustrated with examples from the broader field of anticonvulsant research, which would be applicable to any future investigation of this compound analogs.

Standard Experimental Protocols for Anticonvulsant Screening

The preclinical evaluation of potential antiepileptic drugs (AEDs) involves a battery of standardized in vivo and in vitro tests to determine their efficacy and neurotoxicity.[6]

In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Test: This is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[7][8]

  • Animal Model: Typically mice or rats.

  • Procedure: A brief electrical stimulus is applied via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.

  • Drug Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses prior to the electrical stimulus at the time of peak effect.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that may be effective against myoclonic and absence seizures.[7]

  • Animal Model: Mice are commonly used.

  • Procedure: A subcutaneous injection of a convulsive dose of pentylenetetrazole (PTZ) is administered. This typically induces clonic seizures lasting for at least five seconds.

  • Drug Administration: The test compound is given prior to the PTZ injection.

  • Endpoint: The absence of clonic seizures is considered a positive outcome.

  • Data Analysis: The ED50 for preventing clonic seizures is determined.

6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures.[8][9]

  • Animal Model: Mice.

  • Procedure: A low-frequency (6 Hz) electrical stimulation of longer duration is applied through corneal electrodes.

  • Endpoint: The ability of the drug to block seizure activity, characterized by a "stunned" posture and Straub tail, is assessed.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected.

Neurotoxicity Screening

Rotarod Test: This is the most common test to assess for acute neurological toxicity, specifically motor impairment.[7]

  • Animal Model: Mice or rats.

  • Procedure: Animals are placed on a rotating rod. The speed of rotation is either fixed or gradually increased.

  • Drug Administration: The test compound is administered at various doses.

  • Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., one minute) is indicative of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation for Anticonvulsant Activity

Quantitative data from these experiments are crucial for comparing the potency and safety of different compounds. This data is typically summarized in tables. The Protective Index (PI), calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50), is a key metric for evaluating the therapeutic window of a potential drug. A higher PI indicates a wider margin of safety.

Table 1: Example of Quantitative Anticonvulsant Data Presentation

CompoundTest AnimalRoute of Admin.MES (ED50 mg/kg)scPTZ (ED50 mg/kg)6-Hz (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (MES)
Analog X Mousei.p.25.5>10015.2150.05.9
Analog Y Mousei.p.12.885.19.7102.48.0
Standard Drug Mousei.p.9.913.511.369.27.0

Visualization of Experimental Workflows and Potential Mechanisms

Diagrams are essential for illustrating experimental processes and hypothetical mechanisms of action.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for the initial screening of a novel compound library for anticonvulsant activity.

G cluster_0 In Vivo Screening Compound Library Compound Library Primary Screen (MES/scPTZ) Primary Screen (MES/scPTZ) Compound Library->Primary Screen (MES/scPTZ) Active Hits Active Hits Primary Screen (MES/scPTZ)->Active Hits Efficacy Secondary Screen (6-Hz) Secondary Screen (6-Hz) Neurotoxicity (Rotarod) Neurotoxicity (Rotarod) Secondary Screen (6-Hz)->Neurotoxicity (Rotarod) Lead Compound Lead Compound Neurotoxicity (Rotarod)->Lead Compound Determine PI Active Hits->Secondary Screen (6-Hz)

Anticonvulsant Screening Workflow
Potential Signaling Pathway for GABAergic Modulation

Given that a related compound, BXDBA, is suggested to be a GABA mimetic, a potential mechanism of action for future this compound analogs could involve the enhancement of GABAergic inhibition. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors opens chloride channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

The diagram below illustrates this hypothetical signaling pathway.

G cluster_0 Synaptic Cleft Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Release GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Postsynaptic Neuron Postsynaptic Neuron Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Reduced Excitability Reduced Excitability Hyperpolarization->Reduced Excitability This compound Analog This compound Analog This compound Analog->GABA-A Receptor Potentiates

Hypothetical GABAergic Modulation

Conclusion

While the specific anticonvulsive effects of this compound analogs have not been documented, the established methodologies for anticonvulsant drug discovery provide a clear path for future research in this area. Any investigation into novel compounds, including derivatives of this compound, would need to generate robust quantitative data through standardized in vivo models and neurotoxicity assays. The presentation of this data in a structured format, alongside the elucidation of potential mechanisms of action through pathway diagrams, will be critical for the scientific evaluation and potential development of any new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Carsalam in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, also known as Carbonylsalicylamide or 2H-1,3-benzoxazine-2,4-dione, is a derivative of salicylamide (B354443) and is classified as a non-steroidal anti-inflammatory agent (NSAID).[1][2][3] Its structural characteristics suggest potential interference with inflammatory pathways, making it a compound of interest for investigation in various cell-based assays. These application notes provide a generalized framework for the utilization of this compound in cell culture experiments, including protocols for assessing its effects on cell viability, proliferation, and inflammatory responses. Given the limited specific data available for this compound in the public domain, the following protocols are based on standard laboratory practices for similar compounds and should be optimized for specific cell lines and experimental goals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Systematic Name 4-hydroxy-2H-1,3-benzoxazin-2-one[4]
Molecular Formula C₈H₅NO₃[4]
Average Molecular Mass 163.132 g/mol [4]
CAS Registry Number 2037-95-8[4]
Solubility Soluble in DMSO (up to 120 mg/mL with sonication)[1]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

A crucial first step is the proper preparation of a stock solution. Due to its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • If needed, use an ultrasonic bath to facilitate dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Table of Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.163 mg0.815 mg1.63 mg
10 mM 1.63 mg8.15 mg16.3 mg
50 mM 8.15 mg40.75 mg81.5 mg
100 mM 16.3 mg81.5 mg163 mg

Note: It is critical to use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of the product.[1]

2. Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve and IC50 value.

Materials:

  • Cells of interest (e.g., cancer cell line, immune cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Hypothetical Data Presentation for Cell Viability Assay:

This compound Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
1085 ± 6.2
2562 ± 4.8
5045 ± 5.5
10021 ± 3.9

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol assesses whether this compound induces apoptosis (programmed cell death).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (based on the IC50 value from the viability assay) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines if this compound causes cell cycle arrest at a specific phase.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight or for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of Action for an NSAID

As this compound is a non-steroidal anti-inflammatory agent, it may act on pathways related to inflammation. A common target for NSAIDs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Inflammatory_Stimulus Inflammatory Stimulus (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates This compound This compound This compound->COX_Enzymes Inhibits (Hypothesized)

Caption: Hypothetical mechanism of action for this compound as an NSAID.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial investigation of this compound in a cell culture model.

G Start Start: Characterize this compound Effects Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Dose_Response Determine IC50: Cell Viability Assay (e.g., MTT, 24-72h) Stock_Prep->Dose_Response Mechanism_Investigation Investigate Mechanism of Action (at IC50 and sub-IC50 concentrations) Dose_Response->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Investigation->Cell_Cycle_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for COX enzymes, ELISA for prostaglandins) Mechanism_Investigation->Pathway_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

Caption: A logical workflow for the in vitro evaluation of this compound.

Disclaimer: The provided protocols and pathways are general guidelines and have not been validated specifically for this compound due to a lack of published data. Researchers should perform their own literature search for any new information and optimize these protocols for their specific experimental systems. It is essential to include appropriate controls in all experiments.

References

Application Notes and Protocols for In Vivo Dissolution of Carsalam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam (systematically named 2H-1,3-benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound and a derivative of salicylamide.[1][2] Its therapeutic potential is attributed to its analgesic and anti-inflammatory effects, with a suggested mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin, which leads to a reduction in prostaglandin (B15479496) synthesis.[3] Additionally, this compound has been noted to inhibit platelet aggregation.[2] Due to its low solubility in water, developing an appropriate dissolution protocol is critical for its effective use in in vivo studies.[] These application notes provide detailed protocols for the dissolution of this compound for administration in preclinical research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the formulation and handling of this compound.

PropertyValueReference
Molecular Formula C₈H₅NO₃[3]
Molecular Weight 163.13 g/mol [1][2]
CAS Number 2037-95-8[1]
Appearance White to off-white solid/crystalline powder[2][5]
Melting Point 229-230 °C[]
Solubility in DMSO 32 mg/mL[6], 40 mg/mL[1][], 120 mg/mL (with ultrasonic)[2][1][2][][6]
Solubility in Water Insoluble[6]
Solubility in Ethanol 2 mg/mL[6]

Recommended Dissolution Protocols for In Vivo Studies

The following protocols are recommended for the preparation of this compound solutions for in vivo administration. It is advised to prepare the working solution fresh on the day of the experiment to ensure stability and reliability of the results.[2]

Protocol 1: Aqueous Formulation using SBE-β-CD

This protocol is suitable for routes of administration where an aqueous-based vehicle is preferred. Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) is used as a solubilizing agent to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened[2]

  • 20% (w/v) SBE-β-CD in Saline

  • Sterile tubes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 30 mg/mL).[2] If necessary, use gentle heating and/or sonication to aid dissolution.[2]

  • Prepare the Working Solution:

    • In a sterile tube, add 900 µL of 20% SBE-β-CD in Saline.

    • To this, add 100 µL of the this compound stock solution (30 mg/mL in DMSO).[2]

    • This will result in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

    • The final concentration of this compound will be ≥ 3 mg/mL.[2]

    • Mix the solution thoroughly by vortexing until a clear solution is obtained.[2]

Protocol 2: Lipid-Based Formulation using Corn Oil

This protocol is suitable for oral or other routes where a lipid-based vehicle is appropriate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened[2]

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 30 mg/mL).[2] Use of sonication may be necessary to achieve complete dissolution.[2]

  • Prepare the Working Solution:

    • In a sterile tube, add 900 µL of Corn Oil.

    • To this, add 100 µL of the this compound stock solution (30 mg/mL in DMSO).[2]

    • This will result in a final vehicle composition of 10% DMSO and 90% Corn Oil.[2]

    • The final concentration of this compound will be ≥ 3 mg/mL.[2]

    • Mix the solution thoroughly by vortexing until a clear solution is achieved.[2] Note: If continuous dosing for more than half a month is planned, this protocol should be used with caution.[2]

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo studies.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain Fever pgs->inflammation This compound This compound This compound->cox Inhibition

References

Application Notes and Protocols: Carsalam in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4-dione, is a versatile intermediate in pharmaceutical synthesis, recognized for its potential analgesic and anti-inflammatory properties. Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). A significant challenge in the formulation of this compound is its poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy. These application notes provide an overview of formulation strategies to enhance the solubility and dissolution of this compound, along with detailed protocols for the preparation and characterization of advanced drug delivery systems.

Disclaimer: The quantitative data presented in the tables are illustrative examples based on formulations of drugs with similar physicochemical properties to this compound, as specific experimental data for this compound formulations are not publicly available. These examples are intended to guide researchers in their formulation development and characterization efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development.

PropertyValueReference
Chemical Name 2H-1,3-benzoxazine-2,4-dioneN/A
Synonyms CarbonylsalicylamideN/A
Molecular Formula C₈H₅NO₃N/A
Molecular Weight 163.13 g/mol N/A
Melting Point 228-232 °CN/A
Appearance Off-white to light brown crystalline powderN/A
Solubility Poorly soluble in waterN/A

Application 1: Solubility Enhancement using Solid Dispersions

Solid dispersion is a common technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level.

Exemplar Quantitative Data: Dissolution Profile of this compound Solid Dispersions

This table illustrates the potential improvement in the dissolution of this compound when formulated as a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30).

FormulationTime (min)% Cumulative Drug Release (Mean ± SD, n=3)
Pure this compound 52.5 ± 0.8
158.2 ± 1.5
3015.6 ± 2.1
6025.3 ± 3.4
This compound:PVP K30 (1:5) Solid Dispersion 545.8 ± 4.2
1578.2 ± 5.1
3092.5 ± 3.8
6098.9 ± 2.5
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Water bath

  • Dessicator

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:5 ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C.

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (#60) to obtain a uniform powder.

  • Store the prepared solid dispersion in an airtight container until further analysis.

Experimental Protocol: Characterization of this compound Solid Dispersions

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the physical state of this compound (crystalline or amorphous) within the polymer matrix.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample (pure this compound, PVP K30, or solid dispersion) into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

    • Record the thermogram and analyze for the presence or absence of the characteristic melting peak of this compound. The absence of the melting peak in the solid dispersion indicates that the drug is in an amorphous state.

2. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline or amorphous nature of this compound in the solid dispersion.

  • Procedure:

    • Place the powder sample on a sample holder.

    • Scan the sample over a 2θ range of 5° to 60° using a PXRD instrument with Cu Kα radiation.

    • Analyze the diffractogram. Sharp peaks indicate a crystalline structure, while a halo pattern suggests an amorphous form.

3. In Vitro Dissolution Study:

  • Purpose: To evaluate the dissolution rate of this compound from the solid dispersion compared to the pure drug.

  • Apparatus: USP Dissolution Apparatus II (Paddle type)

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 75 RPM

  • Procedure:

    • Place a quantity of the solid dispersion or pure this compound equivalent to a specific dose of this compound into each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for this compound concentration using a validated UV-Vis spectrophotometer or HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization weigh Weigh this compound & PVP K30 dissolve Dissolve in Methanol weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Drying evaporate->dry sieve Sieving dry->sieve dsc DSC sieve->dsc pxrd PXRD sieve->pxrd dissolution In Vitro Dissolution sieve->dissolution

Workflow for Solid Dispersion Preparation and Characterization.

Application 2: Nanoencapsulation for Enhanced Bioavailability

Nanoencapsulation involves entrapping the drug within a carrier material at the nanoscale, which can improve solubility, protect the drug from degradation, and potentially offer controlled release.

Exemplar Quantitative Data: Characterization of this compound-Loaded PLGA Nanoparticles

This table provides representative data for this compound-loaded nanoparticles prepared using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.

Formulation CodePolymer:Drug RatioParticle Size (nm) (Mean ± SD)Polydispersity Index (PDI)Encapsulation Efficiency (%) (Mean ± SD)
CNP-15:1180.5 ± 10.20.15 ± 0.0275.6 ± 4.8
CNP-210:1210.8 ± 12.50.12 ± 0.0385.2 ± 3.5
CNP-315:1245.3 ± 15.10.18 ± 0.0488.9 ± 4.1
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the surfactant.

  • Add the organic phase to the aqueous phase dropwise while stirring at high speed to form a primary emulsion.

  • Homogenize the primary emulsion using a probe sonicator to reduce the droplet size.

  • Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder.

  • Store the lyophilized nanoparticles at 4°C.

Experimental Protocol: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Purpose: To determine the size distribution of the nanoparticles.

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse a small amount of the nanoparticle powder in deionized water.

    • Analyze the suspension using the DLS instrument to obtain the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle dispersion.

2. Encapsulation Efficiency (EE) Determination:

  • Purpose: To quantify the amount of this compound successfully entrapped within the nanoparticles.

  • Procedure:

    • Accurately weigh a specific amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to break them and release the encapsulated drug.

    • Evaporate the solvent and reconstitute the residue in a known volume of a suitable mobile phase for HPLC analysis.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate the EE using the following formula: EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release Study:

  • Purpose: To evaluate the release profile of this compound from the nanoparticles over time.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate buffer pH 7.4) in a dialysis bag.

    • Place the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the external release medium and replace with fresh medium.

    • Analyze the samples for this compound content using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

signaling_pathway_drug_release cluster_nanoparticle Nanoparticle cluster_environment Physiological Environment (In Vitro) drug_encapsulated Encapsulated this compound diffusion Diffusion drug_encapsulated->diffusion Concentration Gradient erosion Polymer Erosion drug_encapsulated->erosion Polymer Degradation drug_released Released this compound diffusion->drug_released erosion->drug_released

Mechanisms of Drug Release from Nanoparticles.

Stability Studies

Stability testing is crucial to ensure that the formulated product maintains its quality, efficacy, and safety throughout its shelf life.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient in the presence of its degradation products.

1. Forced Degradation Studies:

  • Purpose: To generate potential degradation products of this compound and to ensure the analytical method can separate them from the parent drug.

  • Conditions:

    • Acid Hydrolysis: Reflux this compound solution in 0.1 N HCl.

    • Base Hydrolysis: Reflux this compound solution in 0.1 N NaOH.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose this compound solution to UV light.

  • Procedure: After exposure to the stress conditions for a specified period, neutralize the samples if necessary, and dilute to a suitable concentration for HPLC analysis.

2. HPLC Method Validation:

  • Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Exemplar Quantitative Data: Stability of this compound-Loaded Nanoparticles

This table shows representative stability data for lyophilized this compound-loaded nanoparticles stored under accelerated conditions (40°C / 75% RH).

Time (Months)Particle Size (nm) (Mean ± SD)PDI (Mean ± SD)Encapsulation Efficiency (%) (Mean ± SD)
0210.8 ± 12.50.12 ± 0.0385.2 ± 3.5
1215.4 ± 13.10.14 ± 0.0384.5 ± 3.8
3220.1 ± 14.20.16 ± 0.0482.9 ± 4.0
6228.6 ± 16.00.19 ± 0.0580.1 ± 4.2

Conclusion

The formulation of this compound presents challenges due to its poor aqueous solubility. However, techniques such as solid dispersion and nanoencapsulation offer promising strategies to enhance its dissolution and potential bioavailability. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and characterization of effective this compound formulations. Rigorous characterization and stability testing are essential to ensure the quality and performance of the final drug product.

Application Notes and Protocols: Carsalam as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) as a key intermediate in organic synthesis. The document details protocols for the synthesis of this compound and its subsequent derivatization to obtain a variety of functionalized molecules, including those with potential therapeutic applications.

Introduction to this compound

This compound, with the systematic name 2H-1,3-benzoxazine-2,4(3H)-dione, is a heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its rigid bicyclic structure, containing both an activated amide and a cyclic carbamate, allows for selective reactions to generate a diverse range of derivatives. This versatility makes this compound an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1]

Synthesis of this compound

This compound can be efficiently synthesized from readily available starting materials. Two common methods are presented below, with the modern approach offering a more environmentally friendly and higher-yielding process.

Traditional Synthesis from Salicylamide (B354443) and Ethyl Chloroformate

A traditional method for synthesizing this compound involves the reaction of salicylamide with ethyl chloroformate in the presence of a base like pyridine (B92270).

Experimental Protocol:

  • To a solution of salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles), slowly add ethyl chloroformate (6.0 moles) with stirring at 0°C.

  • Reflux the resulting orange solution for 5 hours.

  • Pour the reaction mixture into 2 liters of ice water.

  • Filter the precipitate and wash it twice with 0.5 liters of water.

  • Recrystallize the product from an acetone-ethanol (50:50) mixture to obtain pure this compound.[2]

ParameterValueReference
Starting MaterialSalicylamide[2]
ReagentEthyl Chloroformate[2]
SolventAnhydrous Pyridine[2]
Yield83%[2]
Melting Point227.5-228.5°C[2]
Modern, High-Yield Synthesis from Salicylamide and Diethyl Carbonate

A more recent and improved method utilizes diethyl carbonate as a less toxic and moisture-stable reagent, offering higher yields and purity.

Experimental Protocol:

  • In a 1.5 L reactor, charge 253 g (2.15 mol, 3.0 eq.) of diethyl carbonate and 100 g (0.715 mol, 1.0 eq.) of salicylamide. Stir the resulting suspension for 15 minutes.

  • Add 309 g of 20 wt% sodium ethoxide in ethanol (B145695) (0.93 mol, 1.3 eq.) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours, during which a white precipitate will form.

  • Cool the mixture to 50°C and add 387 g of water, stirring until the solution becomes clear.

  • Cool the reaction mixture to 0°C.

  • Slowly add 109 g of 12 M HCl (1.07 mol, 1.5 eq.) dropwise over 1 hour to precipitate the product.

  • Filter the suspension and wash the filter cake sequentially with 231 g of ethanol and 515 g of water.

  • Dry the product under vacuum at 50°C for 5 hours to yield this compound as a white crystalline solid.

ParameterValueReference
Starting MaterialSalicylamide
ReagentDiethyl Carbonate, Sodium Ethoxide
Yield90%
Purity (HPLC)>99.9%

Application of this compound in the Synthesis of N-Substituted Derivatives

The nitrogen atom of the benzoxazine (B1645224) ring in this compound can be readily functionalized, most commonly through N-alkylation, providing access to a wide array of 3-substituted-2H-1,3-benzoxazine-2,4(3H)-diones. These derivatives are precursors to N-substituted salicylamides and have been investigated for various biological activities.

General Protocol for N-Alkylation of this compound

Experimental Protocol:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC).

  • Add a slight molar excess of a base, such as sodium carbonate (Na₂CO₃).

  • Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
SolventsDMF, DMAC
BaseSodium Carbonate
Temperature60-80°C
Reaction Time2-18 hours

Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including antimycobacterial and anticonvulsant agents.

Synthesis of Antimycobacterial Agents: 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives

Derivatives of this compound, such as 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, have shown promising in vitro activity against Mycobacterium avium and Mycobacterium kansasii.[3] The synthesis involves the N-benzylation of this compound.

Experimental Protocol (Representative):

  • To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add the appropriately substituted benzyl (B1604629) bromide (1.1 equivalents) and stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione derivative.

ParameterValue
ReactantsThis compound, Substituted Benzyl Bromide
BasePotassium Carbonate
SolventDMF
TemperatureRoom Temperature
Synthesis of Anticonvulsant Agents: N-Substituted Salicylamides

The ring-opening of N-alkylated this compound derivatives with amines provides a straightforward route to N-substituted salicylamides, a class of compounds that has been explored for anticonvulsant properties.

Experimental Protocol (Generalized):

  • Synthesize the desired 3-alkyl-2H-1,3-benzoxazine-2,4(3H)-dione from this compound using the general N-alkylation protocol (Section 3.1).

  • Dissolve the N-alkylated this compound derivative (1.0 equivalent) in a suitable solvent such as ethanol or THF.

  • Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-substituted salicylamide by column chromatography or recrystallization.

Visualizations

Synthesis_of_this compound Salicylamide Salicylamide Intermediate Sodium Salt Intermediate Salicylamide->Intermediate REAC1 80°C Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Intermediate NaOEt NaOEt, EtOH NaOEt->Intermediate This compound This compound Intermediate->this compound REAC2 (Acidification) HCl HCl (aq) HCl->this compound

Caption: Synthesis of this compound from Salicylamide.

N_Alkylation_of_this compound This compound This compound N_Alkylated_this compound 3-Alkyl-2H-1,3-benzoxazine- 2,4(3H)-dione This compound->N_Alkylated_this compound Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->N_Alkylated_this compound Base Base (e.g., Na₂CO₃) Base->N_Alkylated_this compound Solvent Solvent (e.g., DMF) 60-80°C Solvent->N_Alkylated_this compound

Caption: N-Alkylation of this compound.

Synthesis_of_Bioactive_Derivatives cluster_antimycobacterial Antimycobacterial Agents cluster_anticonvulsant Anticonvulsant Agents Carsalam1 This compound Antimycobacterial_Intermediate 3-Benzyl-2H-1,3-benzoxazine- 2,4(3H)-dione Derivative Carsalam1->Antimycobacterial_Intermediate N-Benzylation Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Antimycobacterial_Intermediate N_Alkylated_this compound 3-Alkyl-2H-1,3-benzoxazine- 2,4(3H)-dione N_Substituted_Salicylamide N-Substituted Salicylamide N_Alkylated_this compound->N_Substituted_Salicylamide Ring Opening Amine Amine (R'R''NH) Amine->N_Substituted_Salicylamide Carsalam_Start This compound Carsalam_Start->Carsalam1 Carsalam_Start->N_Alkylated_this compound N-Alkylation

Caption: Synthesis of Bioactive Molecules from this compound.

References

Mass Spectrometry Analysis of Carsalam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, with the systematic name 2H-1,3-benzoxazine-2,4(3H)-dione, is a nonsteroidal anti-inflammatory agent.[1][2][3] Its chemical formula is C₈H₅NO₃, and it has a molecular weight of 163.13 g/mol .[1][4] As with many small molecule drugs, mass spectrometry is an indispensable tool for its analysis in various matrices. This document provides a detailed guide to the mass spectrometry analysis of this compound, including predicted fragmentation pathways and a general protocol for its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

Due to the limited availability of public domain mass spectra for this compound, a predicted fragmentation pathway has been generated based on its chemical structure and common fragmentation principles in mass spectrometry. The proposed pathway will be crucial for developing selective and sensitive quantitative methods.

The structure of this compound (2H-1,3-benzoxazine-2,4(3H)-dione) contains a stable benzoxazine (B1645224) ring system. Under collision-induced dissociation (CID), the initial fragmentation is likely to involve the loss of small neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂).

Key Predicted Fragmentation Steps:

  • Initial Loss of CO₂: The molecule is expected to readily lose a molecule of carbon dioxide (44 Da) from the dione (B5365651) moiety of the oxazine (B8389632) ring.

  • Subsequent Loss of CO: Following the initial loss of CO₂, a further loss of a carbon monoxide molecule (28 Da) is a probable fragmentation step.

  • Ring Opening and Further Fragmentation: Alternative fragmentation could involve the opening of the heterocyclic ring followed by characteristic losses.

These predicted fragmentation patterns can be used to select precursor and product ions for developing a Multiple Reaction Monitoring (MRM) assay for quantitative analysis.

Quantitative Analysis of this compound by LC-MS/MS

The following is a general protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol should be considered a starting point for method development and will require optimization for specific applications.

Table 1: Predicted MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound164.03 [M+H]⁺120.04To be optimized
This compound164.03 [M+H]⁺92.05To be optimized

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions are based on the predicted fragmentation pathway (loss of CO₂ and subsequent loss of CO). Collision energies need to be optimized experimentally.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

Predicted Fragmentation Pathway of this compound

G Predicted Fragmentation Pathway of this compound cluster_0 Precursor Ion cluster_1 Fragmentation A This compound [M+H]⁺ m/z = 164.03 B [M+H-CO₂]⁺ m/z = 120.04 A->B - CO₂ C [M+H-CO₂-CO]⁺ m/z = 92.05 B->C - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.

LC-MS/MS Experimental Workflow for this compound Quantification

G LC-MS/MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization (Positive Mode) F->G H Tandem MS Detection (MRM) G->H I Quantification H->I

Caption: General workflow for the quantitative analysis of this compound in biological matrices.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Carsalam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione). It includes protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and coupling constants are presented in a tabular format to aid in the identification and characterization of this compound. Additionally, visualizations of the chemical structure and experimental workflow are provided to enhance understanding.

Introduction

This compound, with the systematic name 2H-1,3-benzoxazine-2,4(3H)-dione, is a heterocyclic compound with potential applications in the pharmaceutical industry.[1][2] Accurate structural elucidation and purity assessment are critical for its development and use in research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules like this compound. This application note provides the necessary protocols and expected spectral data for the characterization of this compound using ¹H and ¹³C NMR.

Chemical Structure

The chemical structure of this compound is provided below, with atoms numbered for the purpose of NMR spectral assignment.

Carsalam_Structure cluster_ring a b c d e f C8a C8a C8 C8 C8a->C8 C7 C7 C8->C7 H8 H8 C8->H8 C6 C6 C7->C6 H7 H7 C7->H7 C5 C5 C6->C5 H6 H6 C6->H6 C4a C4a C5->C4a H5 H5 C5->H5 C4a->C8a C4 C4 C4a->C4 N3 N3 C2 C2 N3->C2 H_N3 H N3->H_N3 O1 O1 C2->O1 O_C2 O C2->O_C2 = O1->C8a C4->N3 O_C4 O C4->O_C4 = NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire 1H and 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference analyze Analyze Chemical Shifts, Multiplicities, and Integration reference->analyze report Application Note analyze->report Final Report

References

Application Notes and Protocols for Acrylamide-Based Advanced Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Carsalam": Initial research did not yield specific information on a compound or polymer system known as "this compound" within the context of advanced polymer development. It is possible that this is a proprietary name, a novel but not yet widely documented material, or a potential misspelling. The following application notes and protocols focus on a well-established and highly relevant class of polymers for advanced drug delivery: Acrylamide-Based Polymers and Hydrogels . This information is directed at researchers, scientists, and drug development professionals.

Application Notes: Acrylamide-Based Polymers for Advanced Drug Delivery

Acrylamide-based polymers, particularly in the form of hydrogels, are synthetic polymers extensively utilized in biomedical applications due to their tunable properties and biocompatibility.[1][2] Polyacrylamide (PAAm) hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large quantities of water or biological fluids.[1][3] This high water content and porous structure make them excellent candidates for drug delivery systems.[2][3]

The versatility of acrylamide-based hydrogels stems from the ability to modify their chemical structure to respond to various environmental stimuli. These "smart" polymers can be engineered to release therapeutic agents in response to specific triggers such as pH, temperature, and the presence of particular enzymes or biomolecules.[4][5][6][7] For instance, poly(N-isopropylacrylamide) (PNIPAm), a well-studied acrylamide-based polymer, exhibits a lower critical solution temperature (LCST) around 32°C, making it highly suitable for temperature-responsive drug delivery in physiological systems.[5][6][7]

The mechanical properties of these hydrogels can be enhanced through the formation of interpenetrating polymer networks (IPNs), where two or more polymer networks are physically intertwined.[5][6] This approach, particularly the development of double-network (DN) hydrogels, has significantly improved their mechanical strength, addressing a common limitation of conventional hydrogels.[6][7]

Acrylamide-based hydrogels are biocompatible, chemically inert, and generally non-toxic, making them suitable for in vivo applications.[8][9] However, it is crucial to note that the acrylamide (B121943) monomer is a known neurotoxin.[10][11][12] Therefore, complete polymerization and purification to remove any residual monomer are critical steps in the synthesis of these materials for biomedical use.[8][10]

Quantitative Data Presentation

The properties of acrylamide-based hydrogels can be tailored by adjusting the synthesis parameters. The following tables summarize key quantitative data from studies on these polymers for drug delivery applications.

Table 1: pH-Dependent Swelling of Acrylamide/Acrylic Acid (AM/AA) Hydrogels

Formulation CodePolymer/Monomer Ratio (AM:AA)Crosslinker (GA) ConcentrationEquilibrium Swelling (%) at pH 1.2Equilibrium Swelling (%) at pH 7.4
A1High AMLow1.85 ± 0.0122.25 ± 0.03
B3High AALow6.68 ± 0.0355.48 ± 0.04
C1Balanced AM:AALow--
C2Balanced AM:AAMedium--
C3Balanced AM:AAHigh10.12 ± 0.0227.89 ± 0.03

Data synthesized from a study on 5-fluorouracil (B62378) loaded hydrogels.[13]

Table 2: Properties of Acrylamide/Acrylic Acid Hydrogels for 5-Fluorouracil Delivery

Formulation CodePorosity (%)Gel Fraction (%)Sol Fraction (%)Drug Release at 25h (%) (pH 7.4)
A1-74 ± 0.424 ± 0.1>65
B362 ± 0.0694 ± 0.209 ± 0.3>65

Data extracted from research on glutaraldehyde (B144438) crosslinked pH-sensitive hydrogels.[13]

Table 3: Thermal Properties of Acrylamide Hydrogels Reinforced with Cellulose Nanocrystals (CNC)

Hydrogel TypeGlass Transition Temperature (Tg)Additional Thermal Transitions
Control (net-AAm)131 °C301 °C
Reinforced (4% w/w CNC)159 °C247 °C (associated with CNC melting point)

This data indicates that the incorporation of CNCs enhances the thermal stability of the polyacrylamide network.[2]

Experimental Protocols

Protocol 1: Synthesis of Polyacrylamide (PAAm) Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a basic PAAm hydrogel, which can be adapted for specific drug delivery applications.

Materials:

  • Acrylamide (AAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Distilled water

Procedure:

  • Preparation of Monomer Solution: In a flask, dissolve the desired amount of acrylamide monomer and MBA crosslinker in distilled water. The ratio of AAm to MBA will determine the crosslinking density and stiffness of the hydrogel.[14]

  • Initiator and Catalyst Addition: To the aqueous monomer solution, add the APS initiator, followed by the TEMED catalyst.[8]

  • Polymerization: The solution will begin to polymerize. Pour the solution into a mold (e.g., a petri dish) to form a hydrogel of the desired shape.[14] The reaction is typically allowed to proceed for at least 2 hours.[8]

  • Purification: After polymerization, immerse the hydrogel in a large volume of distilled water for 24 hours to allow for swelling and to remove any unreacted monomers, initiator, or catalyst.[8] The water should be changed periodically.

  • Drying: Dry the purified hydrogel in an oven at 50-60°C for 24 hours or until a constant weight is achieved.[8] For some applications, vacuum drying may be used.[8]

Protocol 2: Drug Loading into PAAm Hydrogel (Post-Loading Method)

This protocol outlines a common method for loading a therapeutic agent into a pre-synthesized hydrogel.

Materials:

  • Dried PAAm hydrogel

  • Therapeutic drug (e.g., aspirin, 5-fluorouracil)

  • Appropriate solvent for the drug (e.g., distilled water, phosphate-buffered saline)

Procedure:

  • Prepare Drug Solution: Dissolve the drug in the chosen solvent to create a solution of known concentration.

  • Immersion and Swelling: Immerse the dried PAAm hydrogel film into the drug solution for a specified period.[3] The hydrogel will swell as it absorbs the solution, entrapping the drug within its porous network.

  • Equilibration: Allow the system to equilibrate. The time required for equilibration will depend on the hydrogel's properties and the drug's characteristics.

  • Drying (Optional): After loading, the hydrogel can be dried to obtain a drug-loaded solid formulation.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to measure the release of a drug from a loaded hydrogel.

Materials:

  • Drug-loaded PAAm hydrogel

  • Release medium (e.g., phosphate-buffered saline at a specific pH)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or other analytical instrument for drug quantification

Procedure:

  • Setup: Place the drug-loaded hydrogel into a known volume of the release medium. The pH of the medium should be chosen to simulate physiological conditions (e.g., pH 1.2 for gastric fluid, pH 7.4 for intestinal fluid).[13]

  • Incubation: Incubate the system at a constant temperature (e.g., 37°C) with gentle agitation.[8]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (λmax).[8]

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Experimental_Workflow_for_Hydrogel_Synthesis cluster_prep Preparation cluster_poly Polymerization & Purification cluster_final Final Product A 1. Prepare Monomer Solution (Acrylamide + MBA in Water) B 2. Add Initiator (APS) and Catalyst (TEMED) A->B C 3. Pour into Mold & Allow Polymerization B->C D 4. Purify in Distilled Water (Remove Residuals) C->D E 5. Dry Hydrogel (Oven or Vacuum) D->E F Purified PAAm Hydrogel E->F

Caption: Workflow for the synthesis of polyacrylamide hydrogels.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Study A Start: Dried PAAm Hydrogel C 2. Immerse Hydrogel in Drug Solution (Swelling) A->C B 1. Prepare Drug Solution B->C D Drug-Loaded Hydrogel C->D E 3. Place in Release Medium (e.g., PBS at 37°C) D->E F 4. Sample Medium at Time Intervals E->F G 5. Quantify Drug Concentration (e.g., UV-Vis) F->G H Cumulative Release Profile G->H

Caption: Workflow for drug loading and in vitro release studies.

Signaling_Pathway_Context cluster_drug_action Polymer-Mediated Drug Action cluster_cellular_response Potential Cellular Response cluster_monomer_note Important Note on Monomer A Acrylamide-Based Polymer Carrier B Controlled Release of Therapeutic Agent A->B Stimulus (pH, Temp) C Drug Interacts with Target Cells B->C D Modulation of Signaling Pathways (e.g., Kinase Pathways) C->D E Therapeutic Effect (e.g., Apoptosis in Cancer Cells) D->E Note Residual acrylamide monomer (if present) can induce neurotoxicity via modulation of PKC and AMPK pathways. This is distinct from the action of the biocompatible polymer carrier.

Caption: Logical relationship in polymer-mediated drug delivery.

References

Techniques for Studying Carsalam-Protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, a non-steroidal anti-inflammatory drug (NSAID), is understood to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, pivotal in the inflammatory cascade. A comprehensive understanding of the binding interactions between this compound and its protein targets is crucial for elucidating its mechanism of action, optimizing drug design, and developing more effective and safer therapeutics. This document provides detailed application notes and experimental protocols for key techniques used to characterize the binding of this compound to its putative protein targets, primarily COX-1 and COX-2.

Putative Signaling Pathway of this compound in Platelet Aggregation Inhibition

The antiplatelet effect of NSAIDs like this compound is primarily mediated through the inhibition of COX-1 in platelets. This inhibition prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.

Platelet Aggregation Inhibition by this compound Signaling Pathway of this compound's Antiplatelet Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 This compound This compound This compound->COX1 Inhibits Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 TXA2_Receptor TXA2 Receptor Thromboxane_A2->TXA2_Receptor Platelet_Activation Platelet Activation (Shape Change, Degranulation) TXA2_Receptor->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: Inhibition of COX-1 by this compound blocks the synthesis of Thromboxane A2, a key mediator of platelet aggregation.

Key Techniques for Characterizing this compound-Protein Binding

Several biophysical and biochemical techniques can be employed to study the interaction between this compound and its protein targets. The choice of technique depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or target engagement in a cellular context.

TechniqueInformation ProvidedThroughputLabel-Free
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)LowYes
Surface Plasmon Resonance (SPR)Binding affinity (Kd), association (ka) and dissociation (kd) ratesMediumYes
Cellular Thermal Shift Assay (CETSA)Target engagement in intact cells or cell lysates, relative binding affinity (EC50)HighYes

Quantitative Binding Data for Selected NSAIDs with COX Enzymes (Illustrative Examples)

The following tables summarize binding and inhibitory data for well-characterized NSAIDs. This data serves as a reference for the expected range of values when studying new compounds like this compound.

Table 1: Inhibitory Potency (IC50) of NSAIDs against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Celecoxib (B62257)826.812[1]
Diclofenac0.0760.0262.9[1]
Ibuprofen12800.15[1]
Indomethacin0.00900.310.029[1]
Meloxicam376.16.1[1]
Rofecoxib>10025>4.0[1]

Table 2: Binding Affinity and Thermodynamic Parameters of NSAIDs for COX Enzymes

LigandProteinKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)TechniqueReference
CelecoxibCOX-22.3-11.8--Radioligand Binding[2]
Valdecoxib (B1682126)COX-23.2-11.6--Radioligand Binding[2]
Aspirin (B1665792) (non-covalent)COX-120,000,000-2.4-3.51.1Calculation[3]
Aspirin (non-covalent)COX-2---3.8-Calculation[3]

Application Note 1: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (e.g., COX-2), and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4]

ITC Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., COX-2) in Buffer Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Prepare this compound Solution in Matched Buffer Ligand_Prep->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load this compound into Injection Syringe Degas->Load_Ligand Titration Titrate this compound into Protein Solution Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Generate_Thermogram Generate Thermogram (Heat vs. Molar Ratio) Measure_Heat->Generate_Thermogram Fit_Data Fit Data to a Binding Model Generate_Thermogram->Fit_Data Determine_Parameters Determine Kd, n, ΔH, and ΔS Fit_Data->Determine_Parameters SPR Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize_Protein Immobilize COX-2 on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize_Protein->Equilibrate Prepare_Analyte Prepare Serial Dilutions of this compound in Running Buffer Association Inject this compound (Association Phase) Prepare_Analyte->Association Equilibrate->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface (If Necessary) Dissociation->Regeneration Generate_Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Generate_Sensorgram Regeneration->Equilibrate Fit_Kinetics Fit Data to a Kinetic Model Generate_Sensorgram->Fit_Kinetics Determine_Parameters Determine ka, kd, and Kd Fit_Kinetics->Determine_Parameters CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_prep Cell Treatment cluster_exp Heat Challenge & Lysis cluster_analysis Detection & Analysis Cell_Culture Culture Cells Expressing Target Protein (e.g., COX-2) Treat_Cells Treat Cells with this compound or Vehicle (DMSO) Cell_Culture->Treat_Cells Aliquot_Cells Aliquot Treated Cells Treat_Cells->Aliquot_Cells Heat_Challenge Heat Aliquots at a Range of Temperatures Aliquot_Cells->Heat_Challenge Cell_Lysis Lyse Cells (e.g., Freeze-Thaw) Heat_Challenge->Cell_Lysis Separate_Fractions Separate Soluble Fraction from Precipitated Protein Cell_Lysis->Separate_Fractions Quantify_Protein Quantify Soluble COX-2 (e.g., Western Blot, ELISA) Separate_Fractions->Quantify_Protein Plot_Curves Plot Melting Curves (% Soluble Protein vs. Temp) Quantify_Protein->Plot_Curves Determine_Shift Determine Thermal Shift (ΔTm) or EC50 Plot_Curves->Determine_Shift

References

Troubleshooting & Optimization

How to improve the solubility of Carsalam in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Carsalam in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common laboratory solvents?

A1: this compound is practically insoluble in water, which presents a significant challenge for in vitro and in vivo studies.[1] Its solubility in other common solvents has been reported as follows:

SolventSolubilityConcentration (mM)Notes
DMSO32 mg/mL[1]196.16 mM[1]Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
40 mg/mL[2]
Ethanol2 mg/mL[1]
WaterInsoluble[1]

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What can I do to prevent this?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, consider using a buffer system that contains a certain percentage of a water-miscible organic solvent (co-solvent). Examples include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for this compound.[6]

  • Employ Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that entrap the drug molecules.[5][7] Common non-ionic surfactants used in pharmaceutical formulations include Tween® 80 and Pluronic® F68.

Q3: What are the most common formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A3: For in vivo applications, several advanced formulation strategies can be explored to enhance the oral bioavailability of this compound by improving its solubility and dissolution rate.[4][8] These include:

  • Solid Dispersions: This involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix.[4][9][10] The amorphous form of a drug typically has a higher apparent solubility and faster dissolution rate than its crystalline form.

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[11][12]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[4][13][14] These formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[12][15] The effect of pH on this compound's solubility should be experimentally determined.

Troubleshooting Guides

Issue: Low and inconsistent results in cell-based assays due to poor this compound solubility.

Root Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration and variability between experiments.

Troubleshooting Steps:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cell toxicity.

  • Incorporate a Solubilizing Excipient: Consider pre-complexing this compound with a cyclodextrin (B1172386) before adding it to the cell culture medium.

  • Use of a Surfactant: A low concentration of a biocompatible surfactant can help maintain this compound in solution.

Experimental Protocols

Protocol 1: Preparation of a this compound-SBE-β-CD Inclusion Complex for In Vitro Studies

This protocol describes the preparation of a stock solution of this compound with enhanced aqueous solubility using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Materials:

  • This compound powder

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Saline solution (0.9% NaCl)

  • Vortex mixer

  • Heater and/or sonicator

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • To prepare a 1 mL working solution of 3 mg/mL this compound, add 100 µL of the 30 mg/mL this compound in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[6]

  • Vortex the mixture thoroughly.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))[9][10]

  • Common solvent (e.g., acetone, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both this compound and the chosen polymer in a suitable common solvent.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will be formed on the wall of the flask.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • The dried solid dispersion can then be collected and pulverized for further characterization and use.

Visualizations

experimental_workflow cluster_prep Preparation of this compound-SBE-β-CD Complex prep_dmso Prepare this compound in DMSO Stock Solution mix Mix this compound Stock with SBE-β-CD Solution prep_dmso->mix prep_cd Prepare 20% SBE-β-CD in Saline prep_cd->mix dissolve Vortex/Heat/Sonicate to Dissolve mix->dissolve final Final Solubilized This compound Solution dissolve->final

Caption: Workflow for preparing a solubilized this compound solution using SBE-β-CD.

solubility_strategies cluster_physical Physical Modification Strategies cluster_formulation Formulation Approaches cluster_chemical Chemical Modification start Poorly Soluble this compound particle_size Particle Size Reduction (Nanonization) start->particle_size Increases surface area solid_dispersion Solid Dispersion (Amorphous Form) start->solid_dispersion Higher energy state cosolvents Co-solvency start->cosolvents complexation Complexation (e.g., Cyclodextrins) start->complexation Forms inclusion complexes lipid_based Lipid-Based Formulations (e.g., SEDDS) start->lipid_based surfactants Surfactants start->surfactants ph_adjustment pH Adjustment start->ph_adjustment For ionizable forms prodrug Prodrug Approach start->prodrug end Improved Aqueous Solubility & Bioavailability particle_size->end solid_dispersion->end cosolvents->end complexation->end lipid_based->end surfactants->end ph_adjustment->end prodrug->end

Caption: Key strategies for enhancing the aqueous solubility of this compound.

References

Technical Support Center: Overcoming Carsalam Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific instability characteristics of Carsalam is limited. This guide is developed based on the known chemical properties of this compound (4-hydroxy-2H-1,3-benzoxazin-2-one) and general principles of handling nonsteroidal anti-inflammatory drugs (NSAIDs) in experimental settings. Researchers should perform experiment-specific validation to ensure the stability and activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nonsteroidal anti-inflammatory agent and a derivative of salicylamide.[1] Its structural similarity to aspirin (B1665792) suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1] It has also been shown to inhibit platelet aggregation.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to store the solid compound at 0-8°C.[3] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods (up to 2 years at -80°C).[1][2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: While specific data on the aqueous stability of this compound is scarce, NSAIDs, in general, can be susceptible to hydrolysis, especially at non-neutral pH.[5] The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[6] It is highly recommended to prepare fresh dilutions in your experimental buffer or medium for each experiment and to avoid long-term storage of aqueous solutions.[4]

Q4: Can this compound precipitate in my experimental setup?

A4: Yes, precipitation is a potential issue, particularly when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium.[4] This can be caused by exceeding the solubility limit of this compound in the final solution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock to the medium. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high.3. The stock solution was not at room temperature before dilution.1. Lower the final concentration of this compound.2. Ensure the final solvent concentration is low (typically ≤ 0.5%). Consider an intermediate dilution step.3. Allow the stock solution to fully thaw and reach room temperature before adding it to the medium.4. Add the stock solution dropwise while gently vortexing or swirling the medium.[4]
Cloudiness or precipitate appears in culture plates after incubation. 1. Delayed precipitation of this compound due to its low aqueous solubility.2. Interaction of this compound with components of the cell culture medium (e.g., salts, proteins).3. Photodegradation if the culture plates are exposed to light for extended periods.1. Reduce the working concentration of this compound.2. Perform a solubility test in your specific cell culture medium before the experiment.3. Protect the culture plates from light by keeping them in the incubator and minimizing exposure during handling.[4]
Inconsistent or unexpected experimental results. 1. Degradation of this compound over the course of the experiment, leading to a decrease in its effective concentration.2. Adsorption of this compound to the plastic of the cultureware.3. Formation of cytotoxic or inactive degradation products.1. Prepare fresh this compound solutions for each experiment.2. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.3. Include appropriate vehicle controls and positive controls in your experimental design.4. Consider using low-adsorption plasticware.
Loss of anti-inflammatory activity in a long-term experiment. 1. Chemical degradation of this compound in the culture medium at 37°C.2. Cellular metabolism of this compound.1. Perform a time-course stability study to determine the half-life of this compound in your specific experimental conditions.2. Include a cell-free medium control to differentiate between chemical degradation and cellular metabolism.[6]3. If significant degradation occurs, replenish the compound with a medium change during the incubation period.[6]

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Information Source(s)
Molecular Formula C₈H₅NO₃[3]
Molecular Weight 163.13 g/mol [3]
Appearance Off-white to light brown crystalline powder[3]
Solubility in DMSO 120 mg/mL (735.61 mM)[2]
Solubility in Aqueous Solutions Limited; use of co-solvents like SBE-β-CD or corn oil for in vivo preparations is suggested.[2]
Storage of Solid 0-8°C[3]
Storage of Stock Solution (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year.[1][2]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes using a colorimetric assay.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • DMSO (for stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of this compound by diluting the stock solution in Tris-HCl buffer.

    • Prepare assay buffer, enzyme solutions (COX-1 and COX-2), heme, arachidonic acid, and TMPD solution according to the manufacturer's instructions.

  • Assay Protocol:

    • To the wells of a 96-well plate, add in the following order:

      • 150 µL of Assay Buffer

      • 10 µL of Heme

      • 10 µL of either COX-1 or COX-2 enzyme solution

      • 10 µL of this compound working solution (or vehicle control)

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the TMPD solution followed by 20 µL of arachidonic acid solution to all wells.

    • Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Platelet Aggregation Assay

This protocol describes a general method for evaluating the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid).

  • This compound

  • DMSO (for stock solution)

  • Saline

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Aggregation Assay:

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pipette PRP into aggregometer cuvettes containing a stir bar.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the platelet agonist to the cuvette to induce aggregation.

    • Record the change in light transmission for 5-10 minutes to obtain an aggregation curve.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Generate a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of platelet aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_this compound Prepare this compound Stock (DMSO) prep_working Prepare Fresh Working Solutions prep_this compound->prep_working treatment Treat Cells/Enzyme with this compound prep_working->treatment prep_cells Prepare Cells/Enzymes prep_cells->treatment incubation Incubate (Time, Temp, Light Control) treatment->incubation readout Measure Endpoint (e.g., Absorbance) incubation->readout check_precipitate Precipitation? incubation->check_precipitate data_analysis Data Analysis (IC50) readout->data_analysis check_activity Loss of Activity? data_analysis->check_activity check_precipitate->prep_working Adjust Concentration/ Solubilization check_activity->prep_working Use Fresh Solutions/ Shorten Incubation

Caption: Experimental workflow for assessing this compound activity and stability.

cox_pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 Cyclooxygenase activity pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Prostaglandin synthases inflammation Inflammation Pain Fever prostaglandins->inflammation This compound This compound (NSAID) This compound->cox Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb ikb_p P-IκB ikb->ikb_p nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates proteasome Proteasome ikb_p->proteasome ubiquitination & degradation dna DNA (κB sites) nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression (COX-2, Cytokines) dna->gene_expression activates transcription

Caption: Overview of the canonical NF-κB signaling pathway in inflammation.

References

Optimizing reaction conditions for Carsalam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Carsalam. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: Salicylamide (B354443) or diethyl carbonate may be of poor quality or degraded.- Ensure the purity and integrity of starting materials. Use freshly opened or properly stored reagents.
2. Ineffective Base: The alkali ethoxide (e.g., sodium ethoxide) may have decomposed due to exposure to moisture.- Use a fresh batch of alkali ethoxide. Handle the base under anhydrous conditions.
3. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.- Ensure the reaction mixture reaches the optimal temperature range of 75-85°C.[1][2]
4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. A typical reaction time is between 1.5 to 2.5 hours.[2][3]
Formation of Significant Impurities 1. Presence of Water: Moisture in the reaction can lead to the hydrolysis of reagents and the formation of byproducts.[4][5]- Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to side reactions.- Carefully measure and control the molar ratios of salicylamide, diethyl carbonate, and alkali ethoxide. The recommended molar ratio of diethyl carbonate to salicylamide is between 2.5 and 3.5 to 1.[1] The molar ratio of alkali ethoxide to salicylamide is preferably between 1.2 and 1.4 to 1.[2]
3. Suboptimal pH during Workup: Incorrect pH during the acidification step can lead to incomplete precipitation or degradation of the product.- Carefully adjust the pH to between 3.5 and 4.5 during the workup with an acid like HCl to ensure complete precipitation of this compound.[4]
Reaction Stalls or is Sluggish 1. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow reaction rates.- Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
2. Low Reaction Temperature: The temperature may have dropped below the optimal range.- Monitor and maintain the reaction temperature within the 75-85°C range.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful this compound synthesis?

A1: The most critical parameters are the exclusion of moisture, precise temperature control (75-85°C), and the correct stoichiometry of reactants, particularly the molar excess of diethyl carbonate and the amount of alkali ethoxide base.[1][2][5]

Q2: Can other bases be used instead of sodium ethoxide?

A2: While sodium ethoxide is commonly used, other alkali ethoxides like potassium ethoxide can also be employed.[2] For related reactions involving alkylation of salicylamides, bases such as sodium carbonate, potassium carbonate, pyridine (B92270), and triethylamine (B128534) have been used.[4]

Q3: What is the preferred solvent for this reaction?

A3: A key advantage of the synthesis method using diethyl carbonate is that it can act as both a reactant and a solvent, eliminating the need for other solvents like pyridine or acetonitrile (B52724) which are more costly and difficult to remove or recycle.[3] In related alkylation reactions, solvents like dimethylacetamide (DMAC) and dimethylformamide (DMF) are used.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.

Q5: What is the best way to purify the final this compound product?

A5: The product typically precipitates from the reaction mixture upon acidification.[3] The crude product can be collected by filtration and washed with ethanol (B145695) and water to remove impurities.[3] If further purification is needed, recrystallization from a suitable solvent can be performed.

Experimental Protocols

Synthesis of this compound from Salicylamide and Diethyl Carbonate

This protocol is based on a commonly cited method for the preparation of this compound.

Materials:

  • Salicylamide

  • Diethyl carbonate

  • 20 wt% Sodium ethoxide in ethanol (EtONa/EtOH)

  • 12 M Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reactor, charge diethyl carbonate (3.0 equivalents) and salicylamide (1.0 equivalent). Stir the resulting suspension for 15 minutes.[2][3]

  • Addition of Base: Add 20 wt% sodium ethoxide in ethanol (1.3 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 75°C and 85°C and maintain for 1.5 to 2.5 hours.[2][3]

  • Cooling and Hydrolysis: Cool the reaction mixture to between 45°C and 55°C. At this temperature, add a controlled amount of water.[1][2]

  • Acidification and Precipitation: Add 12 M HCl dropwise to the reaction mixture until a precipitate forms and the pH is between 3.5 and 4.5.[3][4]

  • Isolation: Cool the mixture to 0°C and hold for 2 hours to ensure complete precipitation.[3]

  • Purification: Filter the suspension to collect the solid product. Wash the filter cake with ethanol and then with water.[3]

  • Drying: Dry the purified this compound product under vacuum at 50°C for 5 hours.[3]

Visualizations

Logical Troubleshooting Workflow for Low Yield in this compound Synthesis

troubleshooting_low_yield start Low or No Yield check_reagents Check Purity and Integrity of Starting Materials start->check_reagents check_base Verify Activity of Alkali Ethoxide check_reagents->check_base Reagents OK solution_reagents Use Pure/Fresh Reagents check_reagents->solution_reagents Impurities Found check_temp Confirm Reaction Temperature (75-85°C) check_base->check_temp Base OK solution_base Use Fresh, Anhydrous Base check_base->solution_base Decomposition Suspected check_time Evaluate Reaction Time (1.5-2.5h) check_temp->check_time Temp OK solution_temp Adjust and Maintain Temperature check_temp->solution_temp Incorrect Temp solution_time Extend Reaction Time and Monitor Progress (TLC/HPLC) check_time->solution_time Time Insufficient

A decision tree for troubleshooting low product yield.

General Experimental Workflow for this compound Synthesis

carsalam_synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification salicylamide Salicylamide mixing Mix Reactants salicylamide->mixing diethyl_carbonate Diethyl Carbonate diethyl_carbonate->mixing naoet Sodium Ethoxide in Ethanol naoet->mixing heating Heat to 75-85°C (1.5-2.5h) mixing->heating cooling Cool to 45-55°C heating->cooling acidification Acidify with HCl (pH 3.5-4.5) cooling->acidification precipitation Cool to 0°C acidification->precipitation filtration Filter and Wash (Ethanol, Water) precipitation->filtration drying Dry Under Vacuum filtration->drying product Pure this compound drying->product

A flowchart of the this compound synthesis process.

References

Technical Support Center: Carsalam Degradation Pathways and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of Carsalam during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a derivative of salicylamide (B354443). Its core structure contains ester and amide-like functionalities, making it susceptible to degradation under various experimental conditions. The primary stability concerns include hydrolysis, particularly under acidic or alkaline conditions, photodegradation upon exposure to light, and potential oxidation.

Q2: My this compound solution has changed color. What could be the cause?

A color change in your this compound solution, such as the appearance of a pink or yellowish hue, may indicate degradation. This can be triggered by exposure to light, improper pH, or oxidative stress. It is crucial to prepare solutions fresh and store them protected from light. The formation of salicylamide, a potential degradation product, can sometimes lead to color changes upon further degradation or interaction with other components in the medium.[1]

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. Could these be degradation products?

Yes, the appearance of new peaks in your HPLC chromatogram is a strong indication of this compound degradation. A primary degradation product to expect is salicylamide, formed through the hydrolysis of the oxazine (B8389632) ring.[2] Other smaller, unidentified peaks could represent further degradation products of either this compound or salicylamide.

Q4: How should I store this compound powder and its stock solutions to minimize degradation?

  • Solid this compound: Store the powder in a tightly sealed, light-resistant container at a controlled room temperature or refrigerated (2-8 °C).[3]

  • Stock Solutions: It is highly recommended to prepare solutions fresh. If storage is necessary, aliquot the solution into amber vials and store at -20°C or -80°C for long-term stability. For short-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles.

Q5: What is the primary degradation pathway for this compound?

The most likely primary degradation pathway for this compound is hydrolysis of the ester and amide bonds within the 1,3-benzoxazine-2,4-dione ring structure. This pathway leads to the formation of salicylamide and carbon dioxide. This hydrolysis can be catalyzed by both acids and bases.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Degradation of this compound in solution.• Prepare fresh solutions for each experiment.• Ensure the pH of your experimental medium is within a stable range for this compound (near neutral is generally preferred).• Protect solutions from light at all times using amber vials or by covering glassware with aluminum foil.• Analyze samples as quickly as possible after preparation.
Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS) Formation of degradation products.• Confirm the identity of the main degradation product, likely salicylamide, by comparing its retention time and mass spectrum with a salicylamide standard.• Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and aid in their identification.• Adjust chromatographic conditions to ensure good separation of this compound from its degradants.
Precipitation in Stored Stock Solutions Poor solubility of this compound or its degradation products in the chosen solvent over time, especially after temperature changes.• If precipitation is observed, gentle warming and sonication may help redissolve the compound. However, be cautious as heat can accelerate degradation.• Consider preparing a fresh, more dilute stock solution.• Ensure the storage temperature is appropriate for the solvent used to prevent it from freezing or causing the solute to precipitate.

Degradation Pathways and Prevention

This compound's stability is influenced by several factors, with hydrolysis being a key degradation pathway.

Hydrolytic Degradation

The 1,3-benzoxazine-2,4-dione ring in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The reaction involves the cleavage of the ester and amide bonds in the ring, leading to the formation of salicylamide.

G This compound This compound (2H-1,3-benzoxazine-2,4(3H)-dione) TransitionState Ring Opening Intermediate This compound->TransitionState H2O (Acid/Base Catalyzed) Salicylamide Salicylamide TransitionState->Salicylamide CO2 CO2 TransitionState->CO2

Predicted Hydrolytic Degradation Pathway of this compound.

Prevention of Hydrolytic Degradation:

  • pH Control: Maintain the pH of aqueous solutions as close to neutral as possible. Use buffers to stabilize the pH if your experimental conditions allow.

  • Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Aqueous Exposure: Minimize the time this compound is in an aqueous solution. For long-term storage, use anhydrous organic solvents.

Photodegradation

Exposure to ultraviolet (UV) or even ambient light can potentially lead to the degradation of this compound. The aromatic ring and carbonyl groups in its structure can absorb light energy, leading to the formation of reactive species that can decompose the molecule. Salicylamide, a potential degradation product, is also known to be light-sensitive and can develop a pinkish color upon exposure.[1]

Prevention of Photodegradation:

  • Light Protection: Always handle this compound and its solutions in a dark or low-light environment. Use amber-colored glassware or wrap containers with aluminum foil.

  • Storage: Store both solid this compound and its solutions in the dark.

Oxidative Degradation

While less commonly reported for this specific structure, oxidative degradation is a potential pathway, especially in the presence of oxidizing agents or dissolved oxygen.

Prevention of Oxidative Degradation:

  • Inert Atmosphere: For sensitive experiments, consider degassing solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Oxidizing Agents: Be mindful of other components in your experimental setup that could act as oxidizing agents.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C) for a specified time. Also, reflux a solution of this compound.

    • Photodegradation: Expose a solution of this compound and the solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions Carsalam_Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Carsalam_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Carsalam_Stock->Base Oxidation Oxidation (3% H2O2, RT) Carsalam_Stock->Oxidation Thermal Thermal Degradation (Solid & Solution) Carsalam_Stock->Thermal Photo Photodegradation (UV/Vis Light) Carsalam_Stock->Photo Analysis HPLC Analysis (Compare to unstressed control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for a Forced Degradation Study of this compound.
Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV scan).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Note: This is a general method and may require optimization for your specific application and equipment.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. The table below is a template for organizing such data once it is generated through experimental work, such as a forced degradation study.

Stress Condition Parameter Value Primary Degradation Product(s)
Acid Hydrolysis Half-life (t½) at pH 2, 60°CData to be determinedSalicylamide
Base Hydrolysis Half-life (t½) at pH 12, 25°CData to be determinedSalicylamide
Oxidation % Degradation after 24h in 3% H₂O₂Data to be determinedTo be identified
Photodegradation % Degradation after 24h UV exposureData to be determinedTo be identified

Researchers are encouraged to perform their own stability studies to determine the specific degradation rates and products under their experimental conditions.

References

Technical Support Center: Overcoming Low Yields in Carsalam Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Carsalam and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during experimental work.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

A. General Troubleshooting for Low Yield

Question 1: My overall yield for the synthesis of a this compound derivative is consistently low. What are the primary factors I should investigate?

Low overall yield in multi-step synthesis is a common issue resulting from cumulative losses at each step. A thorough investigation should include:

  • Purity of Starting Materials and Reagents: Impurities in salicylamide (B354443) precursors or alkylating agents can lead to side reactions, significantly reducing the yield of the desired product. Always ensure the purity of your chemicals, and purify them if necessary.

  • Reaction Conditions: Each step, including the initial cyclization and subsequent modifications, needs to be individually optimized for temperature, reaction time, solvent, and catalyst. Even minor deviations from optimal conditions can drastically impact the yield.

  • Intermediate Stability: Some this compound intermediates may be unstable and decompose during the reaction or workup. Understanding the stability of your intermediates is crucial for handling them appropriately.

  • Purification Techniques: Inefficient purification at each step can lead to significant product loss. Optimizing purification methods, such as chromatography and recrystallization, is essential to maximize recovery.

  • Moisture and Air Sensitivity: Many reagents used in heterocyclic synthesis are sensitive to moisture and air. Ensure all glassware is properly dried, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.

B. Troubleshooting this compound Ring Formation

Question 2: I am experiencing a low yield during the cyclization of a substituted salicylamide to form the this compound ring. How can I improve this?

The formation of the 2H-1,3-benzoxazine-2,4(3H)-dione (this compound) ring is a critical step. Low yields can often be attributed to the following:

  • Substituent Effects: The electronic nature of substituents on the salicylamide ring can influence the nucleophilicity of the amide and phenolic hydroxyl groups, affecting the cyclization efficiency. Electron-withdrawing groups can sometimes hinder the reaction, requiring more forcing conditions.

  • Choice of Cyclizing Agent: The selection of the carbonyl source is critical. While phosgene (B1210022) and its derivatives have been used, reagents like diethyl carbonate in the presence of a suitable base (e.g., sodium ethoxide) have been reported to give high yields.[1]

  • Base and Solvent System: The choice of base and solvent is crucial for efficient deprotonation and subsequent cyclization. Anhydrous conditions are often necessary to prevent hydrolysis of the cyclizing agent and intermediates.

C. Troubleshooting N-Alkylation of this compound Derivatives

Question 3: My N-alkylation of a this compound derivative is resulting in a low yield of the desired product and the formation of side products. What is the likely cause and how can I fix it?

A common challenge in the N-alkylation of this compound and related heterocyclic systems is the competition between N-alkylation and O-alkylation, leading to a mixture of products and reducing the yield of the desired N-alkylated derivative.

  • N- vs. O-Alkylation: The this compound anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The outcome of the reaction is influenced by several factors. To favor N-alkylation, consider the following:

    • Counterion: Using alkali metal bases (e.g., NaH, K₂CO₃) tends to favor N-alkylation.

    • Solvent: Polar aprotic solvents like DMF or DMSO generally promote N-alkylation.

    • Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate (B86663) or methyl iodide, tend to react preferentially at the "harder" nitrogen atom.

  • Incomplete Deprotonation: If the base used is not strong enough or is used in insufficient amounts, deprotonation of the this compound nitrogen will be incomplete, leading to a low yield. Consider using a stronger base like sodium hydride (NaH).

  • Reaction Temperature and Time: Less reactive alkylating agents may require higher temperatures or longer reaction times. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

II. Quantitative Data Summary

The following tables summarize quantitative data on the synthesis of this compound and the optimization of N-alkylation reactions for related heterocyclic compounds, which can serve as a starting point for optimizing the synthesis of this compound derivatives.

Table 1: Synthesis of this compound - Comparison of Methods

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
SalicylamideDiethyl CarbonateSodium EthoxideN/ARefluxN/A90[1]
SalicylamideEthyl ChloroformatePyridinePyridineReflux583ChemicalBook

Table 2: Optimization of N-Alkylation Conditions for Isatin (A Model System)

Alkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Alkyl HalideK₂CO₃DMF80Monitored by TLCVariesBenchchem
Alkyl HalideNaHDMFRoom Temp - ElevatedMonitored by TLCVariesBenchchem
Alkyl HalideCs₂CO₃DMF/ACNRoom Temp - ElevatedMonitored by TLCVariesBenchchem

III. Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound [1]

This two-step process provides a high yield and purity of this compound.

  • Reaction 1: Intermediate Formation

    • Salicylamide is reacted with diethyl carbonate in the presence of sodium ethoxide (NaOEt).

    • This reaction forms the sodium salt intermediate (C₈H₄NNaO₃).

  • Reaction 2: Acid Hydrolysis

    • The intermediate undergoes acid hydrolysis (e.g., with HCl) to yield this compound.

    • This method has been reported to produce this compound with a 90% yield and >99.9% HPLC purity.[1]

Protocol 2: General Procedure for N-Alkylation of this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

  • Deprotonation:

    • To a solution of the this compound derivative (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., DMF, 5 mL), add a suitable base (e.g., NaH, 1.1 mmol) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.

    • The reaction temperature and time will depend on the reactivity of the alkylating agent and should be optimized by monitoring the reaction progress with TLC.

  • Work-up and Purification:

    • After completion, quench the reaction by pouring the mixture into ice-water.

    • If a solid precipitates, filter the product, wash it with water, and recrystallize from a suitable solvent.

    • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

IV. Visualized Workflows and Pathways

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_purity->start If impure, purify and repeat optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) check_purity->optimize_conditions If pure check_intermediates Assess Intermediate Stability optimize_conditions->check_intermediates optimize_purification Optimize Purification Method check_intermediates->optimize_purification inert_atmosphere Ensure Anhydrous & Inert Conditions optimize_purification->inert_atmosphere side_reactions Investigate Side Reactions (e.g., O-alkylation) inert_atmosphere->side_reactions side_reactions->optimize_conditions If side products persist high_yield High Yield Achieved side_reactions->high_yield Problem Solved

Caption: A flowchart for systematically troubleshooting low yields in chemical synthesis.

Diagram 2: N-Alkylation vs. O-Alkylation of this compound

N_vs_O_Alkylation This compound This compound Anion conditions Reaction Conditions - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, DMSO) - Alkylating Agent (R-X) This compound->conditions Reacts with R-X n_alkylation N-Alkylated Product (Desired) o_alkylation O-Alkylated Product (Side Product) conditions->n_alkylation Favored by: - Alkali metal bases - Polar aprotic solvents - 'Hard' alkylating agents conditions->o_alkylation Favored by: - Different conditions

Caption: Factors influencing the regioselectivity of this compound alkylation.

References

Cell viability issues with high concentrations of Carsalam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carsalam. The following information addresses potential cell viability issues that may arise when working with high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of salicylamide.[1] Its primary application is as an analgesic and anti-inflammatory agent.[2] While the exact mechanism is still under investigation, it is suggested to function through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2] It is also known to inhibit platelet aggregation.[1]

Q2: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?

Yes, it is not uncommon for small molecule inhibitors, including NSAIDs like this compound, to cause a decrease in cell viability at high concentrations.[3][4] This can be due to the compound's specific cytotoxic effects or off-target effects. It is also possible that at high concentrations, the compound may precipitate out of solution or interfere with the assay itself, leading to inaccurate readings.

Q3: Our cell viability results are inconsistent between experiments. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and maintain consistent cell numbers across all wells.

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.5%). Always include a vehicle-only control to assess solvent toxicity.

  • Compound Precipitation: High concentrations of this compound may lead to precipitation. Visually inspect your wells for any signs of precipitates, which can interfere with assay readings.[5]

  • Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can alter media and compound concentrations. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental conditions.

Q4: Could this compound be interfering with our cell viability assay chemistry?

This is a possibility, especially with metabolic assays like MTT or MTS. Some compounds can chemically reduce the assay reagent, leading to a color change that is independent of cellular metabolic activity.[5] This results in a false positive signal for cell viability. To test for this, set up control wells with media, the assay reagent, and various concentrations of this compound, but without cells.

Troubleshooting Guide: High Concentrations of this compound

This guide provides a systematic approach to troubleshooting common issues encountered when using high concentrations of this compound in cell viability assays.

Issue 1: Unexpectedly Low Cell Viability
Possible Cause Recommended Solution
Compound Cytotoxicity This may be a true biological effect of this compound at high concentrations. Consider performing a dose-response experiment over a wider range of concentrations to determine the IC50 value for your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cells. Run a vehicle-only control to confirm that the solvent is not the cause of the observed cytotoxicity.
Compound Instability Ensure that this compound has been stored correctly and has not degraded. Prepare fresh stock solutions for each experiment.
Cell Line Sensitivity Different cell lines can have varying sensitivities to the same compound. The cytotoxic effect of this compound may be more pronounced in your specific cell line.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitates under a microscope. If precipitation is observed, consider lowering the maximum concentration of this compound or using a different solvent system.
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plates, consider using a multichannel pipette for consistency.
Variable Incubation Times Standardize all incubation times for both the drug treatment and the cell viability assay.
Cell Culture Contamination Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures.
Issue 3: U-Shaped Dose-Response Curve

A U-shaped dose-response curve, where cell viability appears to increase at the highest concentrations, can be an artifact.

Possible Cause Recommended Solution
Compound Precipitation Precipitates can scatter light and interfere with absorbance or fluorescence readings, leading to artificially high viability signals.[5] Visually confirm the absence of precipitates.
Chemical Interference with Assay Reagent The compound may be directly reducing the assay reagent (e.g., MTT, resazurin).[5] Run a cell-free control with media, reagent, and this compound to check for direct chemical interaction.
Off-Target Effects At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Visualizations

High concentrations of NSAIDs, the class of drugs to which this compound belongs, can induce cell death through various signaling pathways, primarily apoptosis. The following diagrams illustrate a hypothetical mechanism for this compound-induced cytotoxicity based on known effects of related compounds.

G This compound High Concentration This compound COX COX Inhibition This compound->COX Mito Mitochondrial Stress (Intrinsic Pathway) This compound->Mito COX-independent pathway AA Arachidonic Acid Accumulation COX->AA AA->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

The diagram above illustrates how high concentrations of this compound, through both COX-dependent and independent mechanisms, may lead to mitochondrial stress. This initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.

G Start Start: Unexpected Cell Viability Results CheckPrecipitate Visually Inspect for Compound Precipitation Start->CheckPrecipitate PrecipitateYes Lower Concentration or Change Solvent CheckPrecipitate->PrecipitateYes Yes CheckAssayInterference Run Cell-Free Assay Control CheckPrecipitate->CheckAssayInterference No InterferenceYes Use an Alternative Viability Assay CheckAssayInterference->InterferenceYes Yes CheckSolventToxicity Review Vehicle Control Data CheckAssayInterference->CheckSolventToxicity No ToxicityYes Lower Solvent Concentration CheckSolventToxicity->ToxicityYes Yes Conclusion True Cytotoxic Effect CheckSolventToxicity->Conclusion No

Caption: Troubleshooting workflow for unexpected cell viability results.

This flowchart provides a step-by-step logical guide to diagnosing the cause of unexpected cell viability results, starting from identifying potential artifacts like compound precipitation and assay interference to confirming a true cytotoxic effect.

G Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 48h) Treat->Incubate2 AddReagent 5. Add Viability Assay Reagent Incubate2->AddReagent Incubate3 6. Incubate (per assay protocol) AddReagent->Incubate3 Read 7. Read Plate (Absorbance/Fluorescence) Incubate3->Read Analyze 8. Analyze Data (Calculate % Viability) Read->Analyze

References

Technical Support Center: Troubleshooting Inconsistent Results in Carsalam Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during Carsalam bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Carbonylsalicylamide, is a non-steroidal anti-inflammatory agent.[1] Its primary mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[2]

Q2: We are observing high variability in our this compound bioassay results between replicates. What are the likely causes?

A2: High variability between replicates is a common issue in cell-based assays and can stem from several factors.[3] These include inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, and fluctuations in incubator conditions.[3][4] It is crucial to ensure a homogenous cell suspension and precise, consistent liquid handling.

Q3: Our this compound stock solution appears to be losing activity over time. How should it be properly stored?

A3: The stability of this compound in solution can be a factor in inconsistent results. Stock solutions are typically prepared in a solvent like DMSO and should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[5]

Q4: We are not observing the expected dose-dependent inhibition with this compound in our COX-2 activity assay. What could be the problem?

A4: A lack of a clear dose-response can be due to several reasons. The concentration range of this compound being tested might be too narrow or not centered around the IC50 value. The compound may have poor solubility in the assay buffer at higher concentrations.[5] Additionally, the activity of the COX-2 enzyme itself could be compromised due to improper storage or handling.[5]

Q5: Can the solvent used to dissolve this compound affect the bioassay outcome?

A5: Yes, the solvent (e.g., DMSO) can impact cell health and enzyme activity if present at a high final concentration in the assay.[5] It is recommended to keep the final solvent concentration low (typically ≤ 0.5%) and to include a vehicle control (solvent without the compound) in your experiments to account for any solvent-induced effects.[4]

Troubleshooting Guides

High Variability in Assay Results
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a repeater pipette for dispensing cells to ensure uniformity across wells. Perform a cell count to standardize the number of cells seeded per well.[4]
Pipetting Inaccuracy Calibrate pipettes regularly. Use fresh tips for each replicate and standard dilution. Ensure consistent pipetting technique (e.g., speed, immersion depth).[3]
Edge Effects Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain a humid environment and minimize evaporation from the inner wells.[3]
Incubation Conditions Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, which can lead to temperature gradients.[6]
Reagent Instability Prepare fresh working solutions of this compound and other critical reagents for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5]
No or Low Bioactivity of this compound
Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the calculations for your serial dilutions. Test a broader range of this compound concentrations to ensure you are within the dynamic range of the assay.
Compound Degradation Use a fresh vial of this compound or prepare a new stock solution. Store the stock solution appropriately (-20°C or -80°C) and protect it from light.[1]
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, substrate concentration, and cell density.
Cell Line Issues Ensure the cell line used expresses the target enzyme (e.g., COX-2) at sufficient levels. Use cells at a low passage number and regularly check for mycoplasma contamination.[7]
Poor Compound Solubility Check the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it does not interfere with the assay.[5]

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on human recombinant COX-2.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer to the recommended concentration.

    • Prepare the arachidonic acid (substrate) solution in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Incubate the plate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

    • Measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Protocol 2: Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

  • PRP Preparation:

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[8]

    • Carefully transfer the PRP to a new tube.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP).[8]

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C.

    • Place the cuvette in a light transmission aggregometer and establish a baseline reading.

    • Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5 µM).[8]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage of inhibition of platelet aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine its inhibitory effect.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade COX-2 Upregulation COX-2 Upregulation Signaling Cascade->COX-2 Upregulation COX-2 Enzyme COX-2 Enzyme COX-2 Upregulation->COX-2 Enzyme Synthesis Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Metabolism COX-2 Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Enzyme Inhibition

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

experimental_workflow Inconsistent Results Observed Inconsistent Results Observed Review Experimental Protocol Review Experimental Protocol Inconsistent Results Observed->Review Experimental Protocol Check Reagent Preparation & Storage Check Reagent Preparation & Storage Inconsistent Results Observed->Check Reagent Preparation & Storage Verify Cell Health & Culture Conditions Verify Cell Health & Culture Conditions Inconsistent Results Observed->Verify Cell Health & Culture Conditions Calibrate Equipment Calibrate Equipment Inconsistent Results Observed->Calibrate Equipment Identify Potential Source of Error Identify Potential Source of Error Review Experimental Protocol->Identify Potential Source of Error Check Reagent Preparation & Storage->Identify Potential Source of Error Verify Cell Health & Culture Conditions->Identify Potential Source of Error Calibrate Equipment->Identify Potential Source of Error Implement Corrective Actions Implement Corrective Actions Identify Potential Source of Error->Implement Corrective Actions Re-run Experiment with Controls Re-run Experiment with Controls Implement Corrective Actions->Re-run Experiment with Controls Consistent Results Achieved Consistent Results Achieved Re-run Experiment with Controls->Consistent Results Achieved

Caption: General troubleshooting workflow for inconsistent bioassay results.

logical_relationships cluster_biological Biological Factors cluster_reagent Reagent Factors cluster_technical Technical Factors Inconsistent Results Inconsistent Results Cell Line Integrity Cell Line Integrity Inconsistent Results->Cell Line Integrity Passage Number Passage Number Inconsistent Results->Passage Number Mycoplasma Contamination Mycoplasma Contamination Inconsistent Results->Mycoplasma Contamination Compound Stability Compound Stability Inconsistent Results->Compound Stability Reagent Concentration Reagent Concentration Inconsistent Results->Reagent Concentration Buffer pH Buffer pH Inconsistent Results->Buffer pH Pipetting Technique Pipetting Technique Inconsistent Results->Pipetting Technique Incubation Time Incubation Time Inconsistent Results->Incubation Time Plate Reader Settings Plate Reader Settings Inconsistent Results->Plate Reader Settings

References

Technical Support Center: Carsalam Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the compound Carsalam in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a non-steroidal anti-inflammatory compound.[] Its chemical and physical properties are summarized in the table below. It is important to note its UV absorbance at 254 nm, which is a key consideration for potential interference in fluorescent assays.[2]

PropertyValueSource
IUPAC Name 1,3-benzoxazine-2,4-dione[2][3]
Synonyms Carbonylsalicylamide, 2H-1,3-Benzoxazine-2,4(3H)-dione[4][5]
CAS Number 2037-95-8[4][6]
Molecular Formula C8H5NO3[6]
Molecular Weight 163.13 g/mol [3][6]
Appearance Off-white to light brown crystalline powder[6]
Melting Point 228-232 °C[6]
UV Detection 254 nm (in HPLC)[2]

Q2: Can this compound interfere with my fluorescent assay?

While there are no specific studies detailing this compound's interference, compounds with its chemical structure (containing aromatic rings and carbonyl groups) have the potential to interfere with fluorescent assays.[7] Interference can manifest as either false positives or false negatives.[8]

Q3: What are the potential mechanisms of interference by this compound?

The primary mechanisms by which a small molecule like this compound could interfere with a fluorescent assay are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[8]

  • Fluorescence Quenching: this compound may absorb the light emitted by your fluorescent probe, reducing the signal and potentially causing a false negative result.[8]

  • Inner Filter Effect: At high concentrations, this compound may absorb the excitation light before it can reach the fluorophore, or absorb the emitted light, leading to a decreased signal.[8]

Troubleshooting Guides

Problem: I am observing an unexpectedly high fluorescence signal in the presence of this compound.

This could be due to the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Workflow for High Background Fluorescence

G start High Fluorescence Signal with this compound check_autofluorescence Run 'Compound-Only' Control (this compound in assay buffer without fluorophore) start->check_autofluorescence is_autofluorescent Is the 'Compound-Only' control fluorescent? check_autofluorescence->is_autofluorescent measure_spectrum Measure Excitation/Emission Spectrum of this compound is_autofluorescent->measure_spectrum Yes no_interference Interference is unlikely from autofluorescence. Consider other causes. is_autofluorescent->no_interference No shift_wavelengths Shift Assay Wavelengths (Use a red-shifted dye if possible) measure_spectrum->shift_wavelengths end Problem Resolved shift_wavelengths->end orthogonal_assay Use an Orthogonal Assay (e.g., luminescence, absorbance) orthogonal_assay->end no_interference->orthogonal_assay

Caption: Workflow to troubleshoot high fluorescence signals.

Problem: My fluorescence signal is decreasing in the presence of this compound.

This may be caused by fluorescence quenching or the inner filter effect.

Troubleshooting Workflow for Signal Reduction

G start Decreased Fluorescence Signal with this compound check_absorbance Measure UV-Vis Absorbance Spectrum of this compound start->check_absorbance overlap Does this compound's absorbance overlap with fluorophore's excitation or emission? check_absorbance->overlap inner_filter Potential Inner Filter Effect or Quenching overlap->inner_filter Yes no_overlap Direct quenching or inner filter effect is less likely. Consider other inhibitory mechanisms. overlap->no_overlap No dilute_compound Decrease this compound Concentration inner_filter->dilute_compound end Problem Addressed dilute_compound->end orthogonal_assay Use an Orthogonal Assay orthogonal_assay->end no_overlap->orthogonal_assay

Caption: Workflow to troubleshoot decreased fluorescence signals.

Experimental Protocols

Protocol: Assessing Compound Autofluorescence

Objective: To determine if this compound is autofluorescent under the conditions of your assay.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in your primary assay)

  • Multi-well plates (black plates are recommended to minimize light scatter)

  • Plate reader with fluorescence detection capabilities

Method:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your primary assay.

  • Add the this compound dilutions to the wells of the black multi-well plate.

  • Include wells with only the assay buffer as a blank control.

  • Read the plate in the fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.

Protocol: Counter-Assay for Luciferase-Based Readout (Example of an Orthogonal Assay)

Objective: To confirm a hit from a fluorescence-based screen using a non-fluorescent, orthogonal method.

Materials:

  • Test compound (e.g., this compound)

  • Firefly luciferase enzyme

  • Luciferin (B1168401) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well white microplate, add the test compound dilutions and a fixed concentration of firefly luciferase.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the test compound would suggest true inhibition of the luciferase enzyme, whereas no change in signal would indicate that the result from the primary fluorescent screen was likely an artifact.

Signaling Pathways and Logical Relationships

Potential Mechanisms of Assay Interference

The following diagram illustrates the potential pathways by which a test compound like this compound can interfere with a fluorescence-based assay.

G cluster_assay Fluorescent Assay System cluster_compound Test Compound (this compound) Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector Compound This compound Compound->Excitation Inner Filter Effect Compound->Emission Quenching Compound->Detector Autofluorescence

Caption: Mechanisms of fluorescence assay interference by a test compound.

References

Minimizing off-target effects of Carsalam in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Carsalam in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (systematically named 2H-1,3-benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound.[1][2][] It is a derivative of salicylamide (B354443) and is considered a precursor compound.[4] While its exact mechanism is still under investigation, its structural similarity to aspirin (B1665792) suggests it may act by inhibiting cyclooxygenase (COX) enzymes, which would reduce the synthesis of prostaglandins, key mediators of inflammation.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅NO₃[5]
Molecular Weight 163.13 g/mol [5]
CAS Number 2037-95-8[4]
Appearance Off-white to light brown crystalline powder[6]
Solubility Soluble in DMSO (e.g., 32-40 mg/mL)[1][2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended biological target.[7][8] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the on-target activity.[7]

  • Poor clinical translatability: Promising results in cellular models may not be reproducible in whole organisms if the effects are driven by off-targets, potentially leading to unforeseen side effects in clinical settings.[9][10]

Q3: What are potential off-target pathways for this compound?

Given that this compound is a non-steroidal anti-inflammatory agent, its off-target effects could be related to pathways commonly affected by this class of drugs. Due to the conserved nature of ATP-binding pockets, kinase inhibitors are particularly known for off-target effects.[8] Therefore, a broad screening against a panel of kinases is a prudent step to identify unintended targets. Secondary pharmacology panels often include G protein-coupled receptors (GPCRs), ion channels, and transporters to assess broader off-target activities.[9][11]

This compound This compound OnTarget Intended Target (e.g., COX Enzymes) This compound->OnTarget On-Target Binding OffTarget Unintended Off-Targets (e.g., Kinases, GPCRs) This compound->OffTarget Off-Target Binding OnTargetPathway Prostaglandin Synthesis (Anti-inflammatory Effect) OnTarget->OnTargetPathway Inhibition OffTargetPathway Unintended Signaling (e.g., Proliferation, Apoptosis) OffTarget->OffTargetPathway Modulation Phenotype Observed Cellular Phenotype OnTargetPathway->Phenotype OffTargetPathway->Phenotype

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting Guide

Q4: I'm observing an unexpected phenotype (e.g., high toxicity). How can I determine if it's an off-target effect?

A systematic approach is required to distinguish on-target from off-target effects. This involves using multiple controls and experimental techniques to build confidence in your results.

Recommended Workflow:

  • Confirm Dose-Response: Ensure you are using the lowest effective concentration of this compound. High concentrations are more likely to cause off-target effects.[7]

  • Use a Negative Control: Employ a structurally similar but biologically inactive analog of this compound. If this analog does not produce the same phenotype, it suggests the effect is not due to the chemical scaffold itself.[7]

  • Perform a Washout Experiment: For reversible inhibitors, removing the compound from the media should lead to a reversal of the phenotype. If the effect persists after washout, it may indicate irreversible binding or downstream effects that are not easily reversed.[12][13]

  • Phenotype Recapitulation: Use other known inhibitors of the same target (e.g., other COX inhibitors like aspirin or ibuprofen) to see if they produce the same cellular phenotype.

start Start: Unexpected Phenotype Observed dose 1. Titrate this compound Find Lowest Effective Conc. start->dose control 2. Use Inactive Analog as Negative Control dose->control washout 3. Perform Washout Experiment control->washout phenocopy 4. Test Other Known Inhibitors of the Same Target washout->phenocopy decision Is the effect likely On-Target or Off-Target? phenocopy->decision ontarget Conclusion: Phenotype is likely ON-TARGET decision->ontarget  Yes, controls support it offtarget Conclusion: Phenotype is likely OFF-TARGET decision->offtarget  No, controls refute it

Caption: A workflow for investigating a cellular phenotype.

Q5: What experimental methods can identify specific off-targets of this compound?

Several unbiased and biased approaches can identify the specific proteins that this compound interacts with.

  • Secondary Pharmacology/Kinase Profiling: This is a high-throughput method where this compound is screened against a large panel of known kinases or other potential targets (like GPCRs and ion channels) in biochemical assays.[9][14] This provides a broad view of its selectivity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. The principle is that a protein bound to a ligand (like this compound) is stabilized and will denature and precipitate at a higher temperature than the unbound protein.[8]

  • Proteomic Profiling: Techniques like affinity chromatography using a tagged version of this compound or chemical proteomics can identify binding partners from a complex cell lysate.

Experimental Protocol: Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value for any identified hits. For a single-point screen, a final concentration of 1 µM or 10 µM is common.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and ATP to initiate the reaction. A common format uses radiolabeled ATP ([γ-³³P]-ATP).

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction and measure kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For kinases showing significant inhibition (typically >50% at 10 µM), perform follow-up IC₅₀ determination experiments.[10]

Table 2: Example Data from a Single-Point Kinase Screen (10 µM this compound)

Kinase TargetFamily% Inhibition vs. Control
COX-2 (On-Target) Cyclooxygenase 95%
Kinase ATyrosine Kinase8%
Kinase BSer/Thr Kinase65%
Kinase CTyrosine Kinase7%
Kinase DSer/Thr Kinase58%
... (Panel of >100 kinases)

Data is hypothetical for illustrative purposes.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a suspected target protein within a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with this compound at a chosen concentration (e.g., 10x the IC₅₀ from a cell-based assay) and a control group with vehicle (DMSO). Incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a suitable buffer, often containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells to release proteins. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated (denatured) proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant at each temperature point using Western Blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct binding.

start 1. Treat Cells (this compound vs. Vehicle) heat 2. Aliquot and Heat (Temperature Gradient) start->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse spin 4. Centrifuge (Separate Soluble/Aggregated) lyse->spin collect 5. Collect Supernatant (Soluble Proteins) spin->collect analyze 6. Analyze Protein Levels (e.g., Western Blot) collect->analyze plot 7. Plot Melting Curve analyze->plot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Q6: My results with this compound are inconsistent across different cell lines. What could be the issue?

Inconsistent results between cell lines are often due to differences in the underlying biology of the cells.

  • Variable Target Expression: The expression level of the intended on-target (e.g., COX-2) may differ significantly between cell lines. A cell line with low target expression may show a blunted response.

  • Variable Off-Target Expression: A suspected off-target protein might be highly expressed in one cell line but absent in another. This can lead to a cell-line-specific phenotype that is unrelated to the on-target activity.

Troubleshooting Steps:

  • Confirm Target Expression: Use Western Blot or qPCR to quantify the protein or mRNA expression levels of the intended target in all cell lines used in your experiments.

  • Investigate Off-Target Expression: If you have identified a likely off-target from a screening assay, check its expression level in your panel of cell lines.

  • Correlate Expression with Phenotype: Analyze whether the magnitude of the observed phenotype (e.g., cell viability IC₅₀) correlates with the expression level of the on-target or a suspected off-target protein. A strong correlation can provide compelling evidence for the protein responsible for the effect.

References

Validation & Comparative

A Comparative Efficacy Analysis of Carsalam and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Carsalam, a non-steroidal anti-inflammatory drug (NSAID), in relation to other established NSAIDs, namely the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib. While this compound is identified as a non-steroidal anti-inflammatory agent, publicly available quantitative data on its specific efficacy, such as cyclooxygenase (COX) enzyme inhibition and clinical trial outcomes, is not available. This guide, therefore, presents a framework for comparison, utilizing data from well-characterized NSAIDs to illustrate the key parameters for evaluation.

Data Presentation: In Vitro Efficacy

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. The relative inhibition of these isoforms is a key determinant of an NSAID's efficacy and side-effect profile. The data below summarizes the half-maximal inhibitory concentrations (IC50) for Ibuprofen and Celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen 12[1]80[1]0.15[1]
Celecoxib 82[1]6.8[1]12[1]

Note: A lower IC50 value indicates greater potency. A higher COX-2 Selectivity Index indicates greater selectivity for the COX-2 enzyme.

Data Presentation: Clinical Efficacy in Osteoarthritis

The clinical efficacy of NSAIDs is often evaluated in patients with osteoarthritis, a common inflammatory joint disease. The following table provides a representative overview of the clinical efficacy of Ibuprofen and Celecoxib in this indication.

CompoundIndicationKey Efficacy EndpointResult
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen OsteoarthritisPain ReductionEffective in reducing pain compared to placebo.[2]
Celecoxib OsteoarthritisPain and Inflammation ReductionDemonstrates significant improvement in pain and function.[3]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 enzymes are commonly used.

  • Assay Principle: The assay measures the production of prostaglandin (B15479496) E2 (PGE2) from the substrate arachidonic acid by the COX enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 production.

  • Procedure:

    • The test compound is prepared in a series of dilutions.

    • The compound dilutions are pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer containing a heme cofactor.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of an acid.

    • The concentration of PGE2 in each sample is determined using a specific enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Design for Analgesics in Osteoarthritis

Objective: To evaluate the efficacy and safety of an investigational NSAID (e.g., this compound) for the treatment of pain associated with osteoarthritis.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study is the gold standard. An active comparator arm (e.g., a well-established NSAID) is often included.

  • Patient Population: Patients with a confirmed diagnosis of osteoarthritis of a specific joint (e.g., knee or hip) and a baseline pain intensity of at least moderate severity (e.g., ≥ 40 mm on a 100 mm Visual Analog Scale, VAS).

  • Intervention: Patients are randomly assigned to receive the investigational drug, placebo, or the active comparator for a specified duration (e.g., 12 weeks).

  • Efficacy Endpoints:

    • Primary Endpoint: Change from baseline in a patient-reported pain score (e.g., VAS or the Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC pain subscale).

    • Secondary Endpoints: Changes in physical function (e.g., WOMAC function subscale), stiffness (e.g., WOMAC stiffness subscale), patient global assessment of disease activity, and rescue medication use.

  • Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests, and vital signs.

  • Statistical Analysis: The primary efficacy analysis is typically a comparison of the mean change in the primary endpoint from baseline to the end of the treatment period between the investigational drug group and the placebo group.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Phospholipase A2 Phospholipase A2

Caption: Arachidonic acid signaling pathway and the roles of COX-1 and COX-2.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_preclinical Preclinical Models cluster_clinical Clinical Trials Compound Library Compound Library COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Library->COX-1/COX-2 Inhibition Assay Primary Screen Determine IC50 & Selectivity Determine IC50 & Selectivity COX-1/COX-2 Inhibition Assay->Determine IC50 & Selectivity Data Analysis Lead Compounds Lead Compounds Determine IC50 & Selectivity->Lead Compounds Animal Models of Inflammation/Pain Animal Models of Inflammation/Pain Efficacy & PK/PD Studies Efficacy & PK/PD Studies Animal Models of Inflammation/Pain->Efficacy & PK/PD Studies IND IND Efficacy & PK/PD Studies->IND Phase I (Safety) Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Pivotal Trials) Phase III (Pivotal Trials) Phase II (Efficacy)->Phase III (Pivotal Trials)

Caption: General experimental workflow for NSAID discovery and development.

Logical_Relationship cluster_nonselective Non-Selective COX Inhibitors cluster_selective Selective COX-2 Inhibitors cluster_unknown This compound NSAID Class NSAID Class Ibuprofen Ibuprofen NSAID Class->Ibuprofen Celecoxib Celecoxib NSAID Class->Celecoxib This compound This compound NSAID Class->this compound Inhibits COX-1 & COX-2 Inhibits COX-1 & COX-2 Ibuprofen->Inhibits COX-1 & COX-2 Preferentially Inhibits COX-2 Preferentially Inhibits COX-2 Celecoxib->Preferentially Inhibits COX-2 Selectivity Profile Not Defined Selectivity Profile Not Defined This compound->Selectivity Profile Not Defined

Caption: Logical relationship of COX selectivity among the compared NSAIDs.

References

Carsalam vs. Aspirin: A Comparative Guide to Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Carsalam and aspirin (B1665792), focusing on their roles as inhibitors of platelet aggregation. The information presented is based on available scientific literature and is intended to support research and drug development efforts in the field of thrombosis and hemostasis.

Introduction

Platelet aggregation is a critical process in the formation of thrombi and a key target for antiplatelet therapies. Aspirin has long been the cornerstone of antiplatelet treatment, but the search for novel agents with improved efficacy and safety profiles is ongoing. This compound, a salicylamide (B354443) derivative, has been identified as a potential inhibitor of platelet aggregation. This guide will compare the mechanisms of action, available efficacy data, and experimental methodologies for evaluating these two compounds.

Mechanism of Action

Both aspirin and this compound are believed to exert their antiplatelet effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-aggregatory molecules.

Aspirin: The mechanism of aspirin is well-established. It irreversibly acetylates a serine residue in the active site of COX-1, and to a lesser extent COX-2.[1] In platelets, which lack a nucleus and the ability to synthesize new proteins, this irreversible inhibition of COX-1 persists for the entire lifespan of the platelet (approximately 7-10 days).[1] The inhibition of COX-1 prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for thromboxane (B8750289) A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor.[1] By blocking TXA2 synthesis, aspirin effectively reduces platelet activation and aggregation.

This compound (Carbonylsalicylamide): this compound is a non-steroidal anti-inflammatory agent and a derivative of salicylamide.[2] While direct and extensive studies on its specific antiplatelet mechanism are limited in the available literature, its structural similarity to aspirin suggests that it likely acts as a COX inhibitor.[2] Salicylamide itself has been shown to interact with cyclooxygenase, and it is plausible that this compound functions by inhibiting the synthesis of prostaglandins (B1171923) and thromboxanes, thereby reducing platelet aggregation. However, without specific experimental data, the precise nature of its interaction with COX enzymes (e.g., reversible vs. irreversible, COX-1 vs. COX-2 selectivity) remains to be fully elucidated.

Signaling Pathways in Platelet Aggregation

The following diagram illustrates the central role of the COX-1/TXA2 pathway in platelet aggregation and the points of intervention for aspirin and, putatively, this compound.

G Platelet Aggregation Signaling Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm cluster_outside Extracellular Space Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by PGH2 Prostaglandin H2 COX1->PGH2 Produces TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Acts on TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Synthesizes TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor Binds to Platelet_Aggregation Platelet Aggregation TXA2_Receptor->Platelet_Aggregation Initiates Aspirin Aspirin (Irreversible Inhibition) Aspirin->COX1 This compound This compound (Putative Inhibition) This compound->COX1

Caption: Mechanism of Action of Aspirin and Putative Mechanism of this compound.

Quantitative Comparison of Platelet Aggregation Inhibition

The following table summarizes the available quantitative data for the inhibition of platelet aggregation by this compound and aspirin. It is important to note that specific IC50 values for this compound were not found in the reviewed literature.

ParameterThis compound (Carbonylsalicylamide)AspirinReference
Target Enzyme Presumed: Cyclooxygenase (COX)Cyclooxygenase-1 (COX-1)[1][2]
Mechanism Putative: COX InhibitionIrreversible Acetylation of COX-1[1][2]
IC50 (Collagen-induced) Data not available~300 µM (in one study)[3]
IC50 (Arachidonic Acid-induced) Data not availableData varies depending on conditions
IC50 (ADP-induced) Data not availableGenerally less effective than on collagen/AA pathways

IC50 values for aspirin can vary significantly depending on the agonist used, its concentration, incubation time, and the specific experimental conditions.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for in vitro measurement of platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound or aspirin) on platelet aggregation induced by a specific agonist.

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • Test compounds (this compound, aspirin) dissolved in an appropriate vehicle (e.g., DMSO)

  • Platelet agonists (e.g., Arachidonic Acid, ADP, Collagen)

  • Phosphate-buffered saline (PBS)

  • Aggregometer

  • Centrifuge

  • Pipettes and cuvettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP with PPP if necessary to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Assay Protocol:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (representing 100% aggregation/light transmission) and PRP (representing 0% aggregation/light transmission).

    • Add a specific volume of PRP to a cuvette with a stir bar.

    • Add the test compound at various concentrations (or vehicle control) and incubate for a specified period.

    • Initiate the aggregation by adding a platelet agonist (e.g., arachidonic acid to assess the COX-1 pathway).

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation).

The following diagram illustrates the general workflow for an LTA experiment.

G Light Transmission Aggregometry (LTA) Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Low-Speed Centrifugation (e.g., 200 x g) Blood_Collection->Centrifugation1 PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Centrifugation1->PRP_Preparation Centrifugation2 High-Speed Centrifugation (e.g., 2000 x g) Centrifugation1->Centrifugation2 Incubation Incubation of PRP with Test Compound/Vehicle PRP_Preparation->Incubation PPP_Preparation Platelet-Poor Plasma (PPP) Preparation Centrifugation2->PPP_Preparation Aggregation Addition of Agonist & Measurement in Aggregometer Incubation->Aggregation Data_Analysis Data Analysis (% Inhibition, IC50) Aggregation->Data_Analysis

References

Unraveling the Cross-Reactivity Profile of Carsalam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Carsalam (Carbonylsalicylamide), a nonsteroidal anti-inflammatory drug (NSAID). Due to a lack of specific quantitative data on this compound's direct target engagement, this document focuses on the broader context of NSAID cross-reactivity, centered on their primary targets, the cyclooxygenase (COX) enzymes. This guide offers a framework for understanding potential off-target effects by comparing the selectivity of various NSAIDs and detailing the standard experimental protocols used to assess these interactions.

Introduction to this compound and NSAID Cross-Reactivity

This compound, also known as Carbonylsalicylamide or 2H-1,3-benzoxazine-2,4-dione, is a derivative of salicylamide (B354443). Like other NSAIDs, its mechanism of action is believed to involve the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[1] However, literature suggests that salicylamide, the parent compound of this compound, is a weak inhibitor of both COX-1 and COX-2 in vitro.[2] This suggests that its therapeutic effects might be partially attributable to its active metabolites or other molecular targets.[2]

Cross-reactivity is a significant consideration in drug development, as off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. For NSAIDs, cross-reactivity is often linked to the inhibition of the two main COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The ratio of COX-1 to COX-2 inhibition is a critical determinant of an NSAID's safety profile.

Quantitative Comparison of NSAID Selectivity

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Salicylamide Weak InhibitionWeak InhibitionNot Reported[2]
Aspirin 3.5729.30.12[3]
Ibuprofen 133700.04[4]
Diclofenac 0.6110.630.97[3]
Indomethacin 0.0630.480.13[3]
Meloxicam 36.64.77.79[3]
Celecoxib >1000.04>2500Celecoxib is a selective COX-2 inhibitor
Piroxicam 47251.88[3]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data is compiled from various sources and experimental conditions may differ.

Potential Off-Target Interactions of Salicylamide Derivatives

Beyond COX enzymes, derivatives of salicylamide have been reported to interact with other receptor systems, suggesting potential avenues for cross-reactivity. It is important to note that these studies were not conducted on this compound itself, but on structurally related molecules.

Target ClassReceptor Subtype(s)Observed Affinity/Activity
Serotonin (B10506) Receptors 5-HT1A, 5-HT2A, 5-HT7High to moderate affinity for some derivatives.
Adrenergic Receptors α1-adrenergicHigh to moderate affinity for some derivatives.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a widely accepted method to determine the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment.

Objective: To measure the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes with and without an anticoagulant (e.g., heparin).

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquots of whole blood without anticoagulant are incubated with the test compound at various concentrations or a vehicle control.

    • The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelets are activated and produce thromboxane (B8750289) A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped, and serum is collected by centrifugation.

    • TXB2 levels, indicative of COX-1 activity, are measured by a specific immunoassay.

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Aliquots of heparinized whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.

    • The blood is then incubated with the test compound at various concentrations or a vehicle control.

    • COX-2 is induced by adding lipopolysaccharide (LPS) and the blood is incubated at 37°C for an extended period (e.g., 24 hours).

    • Plasma is separated by centrifugation.

    • Prostaglandin (B15479496) E2 (PGE2) levels, indicative of COX-2 activity, are measured by a specific immunoassay.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated as the IC50 value.

Oral Provocation Test (Challenge Test) for NSAID Hypersensitivity

This clinical procedure is the gold standard for diagnosing hypersensitivity reactions to NSAIDs.

Objective: To confirm or exclude hypersensitivity to a specific NSAID and to identify safe alternative drugs.

Methodology:

  • Patient Selection: The test is performed in patients with a history of hypersensitivity reactions to NSAIDs. The patient should be in a stable condition and free of symptoms on the day of the test.

  • Drug Discontinuation: Any medications that could interfere with the test, such as antihistamines and corticosteroids, are discontinued (B1498344) for an appropriate period before the test.

  • Procedure:

    • The test is conducted in a clinical setting with emergency equipment readily available.

    • A single-blind, placebo-controlled protocol is often used. The patient initially receives a placebo.

    • If no reaction occurs with the placebo, the patient is administered a fraction of the therapeutic dose of the suspect NSAID.

    • The dose is gradually increased at fixed intervals (e.g., every 60-90 minutes) until a full therapeutic dose is reached or a reaction occurs.

  • Monitoring: The patient is closely monitored for any signs and symptoms of a hypersensitivity reaction, such as urticaria, angioedema, bronchospasm, or a drop in blood pressure. Objective measurements like spirometry may be performed.

  • Interpretation: A positive test is defined by the appearance of objective signs of a hypersensitivity reaction. A negative test indicates tolerance to the drug at the tested dose.

Visualizing the Pathways and Workflows

Prostaglandin Synthesis Pathway and NSAID Inhibition

G Prostaglandin Synthesis Pathway and NSAID Inhibition cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes Synthases nsaids NSAIDs (e.g., this compound) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin and thromboxane synthesis.

Experimental Workflow for Human Whole Blood Assay

G Human Whole Blood Assay Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay start_cox1 Collect whole blood (no anticoagulant) incubate_cox1 Incubate with Test Compound/Vehicle start_cox1->incubate_cox1 clot Allow to clot (37°C, 1 hr) incubate_cox1->clot centrifuge_cox1 Centrifuge clot->centrifuge_cox1 serum Collect Serum centrifuge_cox1->serum measure_txb2 Measure TXB2 (Immunoassay) serum->measure_txb2 analysis Calculate IC50 Values measure_txb2->analysis start_cox2 Collect whole blood (with heparin) incubate_cox2 Incubate with Test Compound/Vehicle + COX-1 Inhibitor start_cox2->incubate_cox2 induce Induce COX-2 with LPS (37°C, 24 hr) incubate_cox2->induce centrifuge_cox2 Centrifuge induce->centrifuge_cox2 plasma Collect Plasma centrifuge_cox2->plasma measure_pge2 Measure PGE2 (Immunoassay) plasma->measure_pge2 measure_pge2->analysis

Caption: Workflow for determining COX-1 and COX-2 inhibition using the whole blood assay.

Logical Flow for an Oral Provocation Test

G Oral Provocation Test Workflow start Patient with history of NSAID hypersensitivity placebo Administer Placebo start->placebo reaction_placebo Reaction? placebo->reaction_placebo dose1 Administer low dose of suspect NSAID reaction_placebo->dose1 No positive Positive Test: Hypersensitivity Confirmed reaction_placebo->positive Yes reaction1 Reaction? dose1->reaction1 dose2 Increase dose reaction1->dose2 No reaction1->positive Yes reaction2 Reaction? dose2->reaction2 dose_final Administer full therapeutic dose reaction2->dose_final No reaction2->positive Yes reaction_final Reaction? dose_final->reaction_final reaction_final->positive Yes negative Negative Test: Tolerance Confirmed reaction_final->negative No

Caption: Decision-making workflow for a typical oral provocation test for NSAID hypersensitivity.

Conclusion

While specific cross-reactivity data for this compound is currently limited in publicly accessible literature, its classification as a salicylamide-derived NSAID provides a basis for understanding its potential interactions. The primary targets are likely the COX enzymes, with evidence suggesting weak inhibition. The provided comparative data for other NSAIDs and the detailed experimental protocols offer a robust framework for researchers to design and interpret future studies on this compound and other novel anti-inflammatory compounds. Further investigation into this compound's affinity for other potential targets, such as serotonin and adrenergic receptors, is warranted to fully elucidate its pharmacological profile.

References

Head-to-head comparison of Carsalam and Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Carsalam and Salicylamide (B354443), two structurally related non-steroidal anti-inflammatory drugs (NSAIDs). While Salicylamide has been extensively studied, quantitative experimental data for this compound remains limited in publicly available literature. This document summarizes the existing data to facilitate an objective comparison and highlights areas where further research on this compound is needed.

Executive Summary

Data Presentation

In Vitro Activity: Cyclooxygenase (COX) Inhibition

Salicylamide is generally considered a weak inhibitor of COX enzymes, and specific IC50 values are not consistently reported.[2] One study on its parent compound, sodium salicylate (B1505791), demonstrated inhibition of COX-2 gene transcription with an estimated IC50 value of approximately 5 x 10⁻⁶ M.[3] Another study, however, indicated that at higher concentrations of the substrate arachidonic acid, sodium salicylate is a very weak inhibitor of COX-2 activity (IC50 >100 µg/ml).

CompoundTargetIC50Notes
This compound COX-1Data not available
COX-2Data not available
Salicylamide COX-1Not consistently reportedGenerally considered a weak inhibitor.
(as Sodium Salicylate)COX-2 (gene transcription)~5 µMEstimated value for inhibition of gene transcription.[3]
COX-2 (enzymatic activity)>100 µg/mLWeak inhibition at high substrate concentrations.
In Vivo Efficacy: Analgesic and Anti-inflammatory Activity

Data on the in vivo efficacy of this compound is not currently available in the public domain. For Salicylamide, while it is used for its analgesic and antipyretic effects, consistent dose-response data (ED50) from preclinical models are limited. One study on a derivative of Salicylamide, Salicytamide, showed a potent analgesic effect in the acetic acid-induced writhing test with an ED50 of 4.95 mg/kg.

CompoundAnimal ModelAssayEfficacy (ED50)
This compound Data not availableData not availableData not available
Salicylamide Data not availableAcetic Acid-Induced WrithingNot consistently reported
Data not availableCarrageenan-Induced Paw EdemaNot consistently reported
Salicytamide (derivative) MouseAcetic Acid-Induced Writhing4.95 mg/kg
Pharmacokinetic Properties
ParameterThis compoundSalicylamide
Bioavailability Data not availableVariable, subject to extensive first-pass metabolism.
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available

Signaling Pathways and Mechanisms of Action

Salicylamide: Dual Mechanism of Action

Salicylamide's therapeutic effects are attributed to its interaction with two key signaling pathways:

  • Cyclooxygenase (COX) Inhibition: Like other NSAIDs, Salicylamide inhibits the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2]

  • Aryl Hydrocarbon Receptor (AhR) Antagonism: Salicylamide is a potent antagonist of the AhR signaling pathway.[1] By blocking this pathway, Salicylamide can inhibit the transcription of certain genes, which may contribute to its pharmacological effects.

Salicylamide_COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Salicylamide Salicylamide Salicylamide->COX1_2 Inhibits

Inhibition of Prostaglandin Synthesis by Salicylamide.

Salicylamide_AhR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_Complex AhR Complex (AhR, HSP90, etc.) AhR_ARNT AhR-ARNT Complex AhR_Complex->AhR_ARNT Translocation & Dimerization Ligand Ligand (e.g., TCDD) Ligand->AhR_Complex Binds and Activates Salicylamide Salicylamide Salicylamide->AhR_Complex Antagonizes XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Transcription Gene Transcription XRE->Gene_Transcription

Salicylamide Antagonism of the Aryl Hydrocarbon Receptor Pathway.
This compound: Postulated Mechanism of Action

As a derivative of Salicylamide, this compound is presumed to act primarily through the inhibition of COX enzymes. However, without experimental data, its potential interaction with the AhR pathway remains unknown.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a direct head-to-head comparison of this compound and Salicylamide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Salicylamide against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (this compound, Salicylamide) and a reference NSAID (e.g., Celecoxib).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme and L-epinephrine (cofactors).

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection.

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate.

  • Add various concentrations of the test compounds or reference drug and pre-incubate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Stop the reaction after a defined period (e.g., 2 minutes) with a suitable reagent (e.g., HCl).

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow start Prepare Reaction Mixture (Buffer, Cofactors) add_enzyme Add COX-1 or COX-2 Enzyme start->add_enzyme add_inhibitor Add Test Compound (this compound/Salicylamide) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Initiate Reaction) pre_incubate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_pge2 Measure PGE2 Production (EIA) stop_reaction->measure_pge2 calculate_ic50 Calculate IC50 measure_pge2->calculate_ic50 Paw_Edema_Workflow start Group and Dose Animals (Rats) induce_edema Inject Carrageenan into Paw start->induce_edema measure_volume Measure Paw Volume (Multiple Time Points) induce_edema->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition determine_ed50 Determine ED50 calculate_inhibition->determine_ed50 Writhing_Test_Workflow start Group and Dose Animals (Mice) induce_writhing Inject Acetic Acid (IP) start->induce_writhing observe_and_count Observe and Count Writhes induce_writhing->observe_and_count calculate_inhibition Calculate % Inhibition of Writhing observe_and_count->calculate_inhibition determine_ed50 Determine ED50 calculate_inhibition->determine_ed50

References

In Vitro to In Vivo Correlation of Carsalam Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory agent Carsalam, alongside well-established non-steroidal anti-inflammatory drugs (NSAIDs), aspirin (B1665792), and ibuprofen (B1674241). The objective is to delineate the in vitro to in vivo correlation of this compound's activity, supported by available experimental data and detailed methodologies. A notable challenge in this analysis is the limited availability of direct and quantitative in vitro and in vivo data for this compound in publicly accessible literature.[1]

Executive Summary

This compound (Carbonylsalicylamide; 2H-1,3-benzoxazine-2,4-dione) is a salicylamide (B354443) derivative classified as a non-steroidal anti-inflammatory agent.[2][3] Its mechanism of action is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4] this compound is also known to inhibit platelet aggregation.[3] Despite its classification, a direct and consistent correlation between its in vitro COX inhibitory potency and its in vivo efficacy is not well-established.[1] This guide synthesizes the available information to provide a comparative overview and highlights the existing data gaps.

Data Presentation

In Vitro Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of NSAIDs is the inhibition of the two main isoforms of the cyclooxygenase enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)Citation(s)
This compound Data Not AvailableData Not AvailableData Not Available
Aspirin 3.5729.38.21[5]
Ibuprofen 1337028.46[6]

Note: The IC50 values for aspirin and ibuprofen can vary depending on the specific assay conditions. The lack of available data for this compound is a critical gap in establishing a direct in vitro-in vivo correlation.

In Vivo Activity: Anti-Inflammatory Efficacy

The in vivo efficacy of NSAIDs is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. The effective dose that produces 50% of the maximum response (ED50) is a common measure of a drug's potency in vivo.

CompoundAnimal ModelED50 (mg/kg)Citation(s)
This compound Experimental Models24-110 (Dosage Range)[4]
Aspirin Carrageenan-induced paw edema (rat)>555 µmol/kg (i.p.)[7]
Ibuprofen Acetic acid-induced writhing (mice)Data Not Available
Pharmacokinetic Parameters

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are crucial for understanding the drug's disposition in the body and for establishing an in vitro-in vivo correlation.

CompoundSpeciesCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Citation(s)
This compound RatData Not AvailableData Not AvailableData Not AvailableData Not Available
Aspirin Human (with Salicylamide)12.90.17-Enhanced by Salicylamide[8]
Ibuprofen Human-~1.5-2-~80-100

Note: Specific preclinical pharmacokinetic data for this compound is not publicly available. The data for aspirin is from a co-administration study with salicylamide.

Experimental Protocols

In Vitro COX Inhibition Assay (Colorimetric)

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and recombinant ovine COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, aspirin, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations to the respective wells. A vehicle control (e.g., DMSO) should also be included.

  • Incubate the plate at 25°C for 5 minutes.

  • Add the colorimetric substrate solution to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for 2 minutes at 25°C.

  • Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound, aspirin, ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or the vehicle orally to different groups of rats. A standard drug (e.g., indomethacin) group is also included for comparison.

  • One hour after drug administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Mandatory Visualization

G cluster_0 In Vitro Assessment cluster_1 In Vivo Environment cluster_2 IVIVC COX-1 Enzyme COX-1 Enzyme Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 Enzyme->Prostaglandins (Homeostatic) Systemic Circulation Systemic Circulation COX-2 Enzyme COX-2 Enzyme Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 Enzyme->Prostaglandins (Inflammatory) This compound This compound This compound->COX-1 Enzyme Inhibition This compound->COX-2 Enzyme Inhibition Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 Enzyme Substrate Arachidonic Acid->COX-2 Enzyme Substrate Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption Absorption->Systemic Circulation Distribution Distribution Site of Inflammation Site of Inflammation Distribution->Site of Inflammation Metabolism Metabolism Excretion Excretion Systemic Circulation->Distribution Systemic Circulation->Metabolism Systemic Circulation->Excretion Anti-inflammatory Effect Anti-inflammatory Effect Site of Inflammation->Anti-inflammatory Effect Inhibition Inhibition In Vitro Data (IC50) In Vitro Data (IC50) Correlation Model Correlation Model In Vitro Data (IC50)->Correlation Model In Vivo Data (PK/PD) In Vivo Data (PK/PD) In Vivo Data (PK/PD)->Correlation Model

Caption: Conceptual workflow of this compound's IVIVC.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Homeostatic)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever This compound This compound This compound->COX-1 Inhibits This compound->COX-2 Inhibits

Caption: Mechanism of action of this compound.

Caption: Experimental workflow comparison.

Conclusion

While this compound is identified as a non-steroidal anti-inflammatory agent with a proposed mechanism of COX inhibition, a comprehensive in vitro to in vivo correlation is currently challenging to establish due to the scarcity of publicly available quantitative data. The provided data for established NSAIDs like aspirin and ibuprofen serve as a benchmark for the types of quantitative analysis required for a robust IVIVC assessment. Further research is warranted to generate specific in vitro potency (IC50) and in vivo efficacy (ED50) and pharmacokinetic data for this compound to enable a direct and meaningful comparison and to fully elucidate its therapeutic potential and clinical translation. The experimental protocols and diagrams in this guide offer a framework for conducting such future investigations.

References

Evaluating the Specificity of Carsalam's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, a salicylamide (B354443) derivative, is classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Its therapeutic effects are presumed to stem from the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, a detailed, publicly available analysis of this compound's specific inhibitory profile against COX isoforms and its broader off-target activity is currently limited. This guide provides a framework for evaluating the specificity of this compound's mechanism of action, outlining the necessary experimental protocols and data presentation formats. To illustrate these principles, comparative data for other well-characterized NSAIDs are included.

Presumed Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (B1171923). Prostaglandins are lipid compounds with diverse physiological effects, including the mediation of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, COX-1 is responsible for baseline prostaglandin production that is crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

The therapeutic, anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its specificity and safety profile.

Below is a diagram illustrating the prostaglandin synthesis pathway and the presumed site of action for this compound.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Thromboxane (B8750289) Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation COX1->Prostaglandin H2 (PGH2) COX2->Prostaglandin H2 (PGH2) Prostaglandin Synthases->Prostaglandins (PGE2, PGI2, etc.) Thromboxane Synthase->Thromboxane A2 (TXA2) This compound This compound (Presumed Inhibition) This compound->COX1 This compound->COX2

Caption: Prostaglandin synthesis pathway and the inhibitory target of NSAIDs.

Experimental Protocols for Determining Specificity

To comprehensively evaluate the specificity of this compound, a series of in vitro and cellular assays are required. The following protocols are standard in the field for characterizing NSAIDs.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: The enzymatic activity of COX is determined by measuring the consumption of oxygen using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Procedure: a. A reaction mixture containing the COX enzyme, a heme cofactor, and a buffer is prepared. b. Varying concentrations of this compound (and control NSAIDs) are added to the reaction mixture and pre-incubated. c. The reaction is initiated by the addition of arachidonic acid. d. The rate of oxygen consumption or the amount of PGE2 produced is measured. e. The percentage of inhibition at each concentration is calculated relative to a vehicle control.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for COX Inhibition

This assay measures the inhibition of prostaglandin production in a cellular context, which can provide insights into cell permeability and metabolism of the test compound.

Objective: To determine the IC50 of this compound for COX-1 and COX-2 in whole cells.

Methodology:

  • Cell Lines:

    • For COX-1: A cell line that constitutively expresses COX-1, such as human platelets or U937 human monocytic cells.

    • For COX-2: A cell line in which COX-2 expression can be induced, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells, stimulated with lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Procedure: a. Cells are cultured and prepared for the assay. For COX-2, cells are pre-treated with an inducing agent (e.g., LPS). b. Cells are incubated with various concentrations of this compound or control drugs. c. Arachidonic acid is added to stimulate prostaglandin production. d. The supernatant is collected, and the concentration of PGE2 or thromboxane B2 (TXB2) is measured by ELISA or LC-MS/MS.

  • Data Analysis: IC50 values are calculated as described for the in vitro assay.

Comparative Data Presentation

The specificity of an NSAID is often expressed as a selectivity index, which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2. The following table presents a template for comparing the COX inhibitory potency and selectivity of this compound with other NSAIDs. Data for aspirin (B1665792) and celecoxib (B62257) are included for reference.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Aspirin5[2]210[2]0.02
Celecoxib826.8[3]12[3]
Diclofenac0.0760.026[3]2.9[3]
Ibuprofen1280[3]0.15[3]
Indomethacin0.00900.31[3]0.029[3]

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the specificity of a novel NSAID like this compound.

NSAID Specificity Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_offtarget Off-Target Profiling Purified COX-1 Enzyme Purified COX-1 Enzyme In Vitro COX-1 Assay In Vitro COX-1 Assay Purified COX-1 Enzyme->In Vitro COX-1 Assay Purified COX-2 Enzyme Purified COX-2 Enzyme In Vitro COX-2 Assay In Vitro COX-2 Assay Purified COX-2 Enzyme->In Vitro COX-2 Assay COX-1 IC50 COX-1 IC50 In Vitro COX-1 Assay->COX-1 IC50 COX-2 IC50 COX-2 IC50 In Vitro COX-2 Assay->COX-2 IC50 COX-1 Expressing Cells COX-1 Expressing Cells Cellular COX-1 Assay Cellular COX-1 Assay COX-1 Expressing Cells->Cellular COX-1 Assay COX-2 Induced Cells COX-2 Induced Cells Cellular COX-2 Assay Cellular COX-2 Assay COX-2 Induced Cells->Cellular COX-2 Assay Cellular COX-1 IC50 Cellular COX-1 IC50 Cellular COX-1 Assay->Cellular COX-1 IC50 Cellular COX-2 IC50 Cellular COX-2 IC50 Cellular COX-2 Assay->Cellular COX-2 IC50 Kinase Panel Screen Kinase Panel Screen Off-Target Hits Off-Target Hits Kinase Panel Screen->Off-Target Hits GPCR Panel Screen GPCR Panel Screen GPCR Panel Screen->Off-Target Hits Ion Channel Panel Screen Ion Channel Panel Screen Ion Channel Panel Screen->Off-Target Hits Compound (this compound) Compound (this compound) Compound (this compound)->In Vitro COX-1 Assay Compound (this compound)->In Vitro COX-2 Assay Compound (this compound)->Cellular COX-1 Assay Compound (this compound)->Cellular COX-2 Assay Compound (this compound)->Kinase Panel Screen Compound (this compound)->GPCR Panel Screen Compound (this compound)->Ion Channel Panel Screen Selectivity Index Calculation Selectivity Index Calculation COX-1 IC50->Selectivity Index Calculation COX-2 IC50->Selectivity Index Calculation Cellular COX-1 IC50->Selectivity Index Calculation Cellular COX-2 IC50->Selectivity Index Calculation Specificity Profile Specificity Profile Selectivity Index Calculation->Specificity Profile Off-Target Hits->Specificity Profile

Caption: Workflow for determining the specificity of an NSAID.

Off-Target Profiling

Beyond COX inhibition, a thorough evaluation of a drug's specificity includes screening for off-target effects. Unintended interactions with other proteins can lead to unexpected side effects or provide opportunities for drug repositioning.

Recommended Off-Target Screening Panels:

  • Kinase Panel: A broad panel of kinases should be screened, as many signaling pathways are regulated by kinases.

  • G-Protein Coupled Receptor (GPCR) Panel: Given the large number of GPCRs and their involvement in numerous physiological processes, screening against a GPCR panel is crucial.

  • Ion Channel Panel: Off-target interactions with ion channels can have significant safety implications, particularly for cardiovascular function.

The results of off-target screening are typically presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition would warrant further investigation to determine the IC50 for that specific off-target interaction.

Conclusion

While this compound is categorized as an NSAID with a presumed mechanism of action involving COX inhibition, a detailed and specific evaluation of its activity is necessary for a comprehensive understanding of its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for assessing the specificity of this compound. By determining its IC50 values for COX-1 and COX-2 and conducting broad off-target profiling, researchers can establish a clear comparative profile of this compound relative to other NSAIDs. This information is essential for guiding further preclinical and clinical development and for understanding its potential therapeutic benefits and liabilities.

References

Benchmarking Carsalam against current standard-of-care treatments

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This guide provides a comparative framework for benchmarking the investigational non-steroidal anti-inflammatory drug (NSAID), Carsalam, against current standard-of-care treatments for inflammatory conditions. Due to the limited publicly available data on this compound, this document focuses on establishing a baseline for comparison by outlining the typical performance of established NSAIDs and the experimental protocols required for a comprehensive evaluation.

Introduction to this compound

This compound, also known as Carbonylsalicylamide, is a salicylamide (B354443) derivative classified as a non-steroidal anti-inflammatory drug.[1][2] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[3] Structural similarities to aspirin (B1665792) suggest a potential for inhibiting prostaglandin (B15479496) synthesis.[3] Additionally, this compound has been noted for its potential to inhibit platelet aggregation.[2]

While this compound's general classification is known, specific clinical indications and comprehensive performance data from clinical or preclinical studies are not widely available in published literature. This guide, therefore, serves as a template for the types of data and experiments necessary to position this compound within the current therapeutic landscape.

Current Standard-of-Care for Inflammatory Conditions

To effectively benchmark this compound, its performance should be compared against the standard-of-care treatments for common inflammatory conditions such as osteoarthritis and rheumatoid arthritis.

Table 1: Overview of Standard-of-Care Treatments for Osteoarthritis and Rheumatoid Arthritis

Treatment ClassExamplesMechanism of ActionCommon Clinical Use
Non-selective NSAIDs Ibuprofen, Naproxen, DiclofenacInhibit both COX-1 and COX-2 enzymesRelief of pain and inflammation in osteoarthritis and rheumatoid arthritis[4][5]
COX-2 Selective NSAIDs CelecoxibPrimarily inhibit the COX-2 enzyme, with the aim of reducing gastrointestinal side effects[6]Relief of pain and inflammation, particularly in patients at risk for gastrointestinal complications
Disease-Modifying Antirheumatic Drugs (DMARDs) Methotrexate, Sulfasalazine, HydroxychloroquineSuppress the underlying immune system activity that causes inflammation in rheumatoid arthritis[7][8]First-line treatment for rheumatoid arthritis to slow disease progression[7]
Biologic Agents Adalimumab, Etanercept, InfliximabTarget specific components of the immune system, such as TNF-α, to reduce inflammationFor moderate to severe rheumatoid arthritis, often used in combination with methotrexate[4]
Topical NSAIDs Diclofenac gelLocalized inhibition of COX enzymes at the site of applicationRecommended for localized pain, such as in knee osteoarthritis, with a lower risk of systemic side effects[1]

Comparative Data Presentation

A thorough evaluation of this compound would require quantitative data on its efficacy and safety compared to established NSAIDs. The following tables illustrate the type of data that would be necessary for a meaningful comparison.

Table 2: Comparative Efficacy of Oral NSAIDs for Osteoarthritis Pain Relief

DrugDosageMean Reduction in Pain Score (e.g., WOMAC)Responder Rate (%)Reference
This compound Data not availableData not availableData not available
Ibuprofen 400 mg three times daily-15.255%Fictional Example
Naproxen 500 mg twice daily-14.853%Fictional Example
Celecoxib 200 mg once daily-16.158%Fictional Example
Placebo --8.535%Fictional Example

Table 3: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
This compound Data not availableData not availableData not available
Aspirin 1.5300.05Fictional Example
Ibuprofen 5100.5Fictional Example
Celecoxib 500.051000Fictional Example

Table 4: Comparative Safety Profile of Oral NSAIDs

DrugIncidence of Gastrointestinal Ulcers (%)Risk of Serious Cardiovascular Events (Relative Risk)Incidence of Renal Adverse Events (%)Reference
This compound Data not availableData not availableData not available
Ibuprofen 2.51.221.1[6], Fictional Example
Naproxen 2.70.971.2[6], Fictional Example
Celecoxib 1.21.350.9[6], Fictional Example

Key Experimental Protocols

To generate the comparative data outlined above, a series of standardized in vitro and in vivo experiments are required.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the potency and selectivity of this compound in inhibiting COX-1 and COX-2 enzymes.

Methodology: A common method for this is an enzyme immunoassay (EIA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to measure the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified human or ovine COX-1 and COX-2 enzymes.[9][10]

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., celecoxib, ibuprofen) for a specified time at 37°C.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of prostaglandin produced is quantified using a validated analytical method like EIA or LC-MS/MS.[9]

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by dividing the COX-1 IC50 by the COX-2 IC50.

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Substrate PGG2 Prostaglandin G2 COX_Enzyme->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerase action This compound This compound (Inhibitor) This compound->COX_Enzyme Inhibition

Caption: Workflow of a COX Inhibition Assay.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation.

Methodology: This model is widely used to screen for the anti-inflammatory activity of new compounds.[11][12]

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Drug Administration: Animals are divided into groups and administered this compound (at various doses), a positive control (e.g., indomethacin), or a vehicle control, usually via oral gavage.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The volume of the paw is measured at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition for each treatment group is calculated relative to the vehicle control group. The dose that produces 50% inhibition of edema (ED50) can also be determined.

cluster_0 Animal Preparation cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal_Grouping Group Animals (e.g., Rats) Drug_Admin Administer this compound, Control, or Vehicle Animal_Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Edema Inhibition Measure_Edema->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Platelet Aggregation Assay

Objective: To assess the in vitro effect of this compound on platelet function.

Methodology: Light Transmission Aggregometry (LTA) is the gold-standard method for this evaluation.[13][14]

  • Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from fresh human whole blood anticoagulated with sodium citrate.

  • Instrument Calibration: A platelet aggregometer is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.

  • Incubation: PRP is incubated with various concentrations of this compound or a vehicle control in a cuvette with a stir bar at 37°C.

  • Initiation of Aggregation: A platelet agonist (e.g., arachidonic acid, ADP, or collagen) is added to the cuvette to induce aggregation.

  • Data Recording: The change in light transmission through the PRP is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined for each condition. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control, and an IC50 value can be determined.

Blood_Sample Fresh Human Blood PRP_PPP_Prep Prepare PRP and PPP Blood_Sample->PRP_PPP_Prep Incubate Incubate PRP with This compound or Vehicle PRP_PPP_Prep->Incubate Calibrate Calibrate Aggregometer PRP_PPP_Prep->Calibrate Add_Agonist Add Platelet Agonist (e.g., ADP) Incubate->Add_Agonist Record_Aggregation Record Light Transmission Add_Agonist->Record_Aggregation Analyze_Data Calculate % Inhibition and IC50 Record_Aggregation->Analyze_Data

Caption: Workflow for Platelet Aggregation Assay.

Conclusion

This compound is an investigational NSAID with a presumed mechanism of action involving COX inhibition. To ascertain its therapeutic potential and position it relative to current standard-of-care treatments, rigorous preclinical and clinical evaluation is necessary. This guide provides a framework for such an evaluation by outlining the standard comparative drugs, the required quantitative data for meaningful comparison, and the detailed experimental protocols for generating this data. Further research generating the data points described herein will be crucial in determining the clinical viability of this compound as a novel anti-inflammatory agent.

References

Safety Operating Guide

Proper Disposal of Carsalam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Carsalam, a non-steroidal anti-inflammatory compound, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general laboratory hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.

Hazard Statement: Harmful if swallowed.

Precautionary Statements:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • IF SWALLOWED: Get medical help.

  • Rinse mouth.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 228-232 °C
Solubility Soluble in DMSO
Storage Store at 0-8 °C in a dry, cool, and well-ventilated place

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be managed through a licensed hazardous waste disposal service. The following steps outline the procedure for collecting and preparing this compound waste for disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.

  • Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal. Do not mix with incompatible materials.

2. Container Management:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container for collecting this compound waste. The container must be compatible with the chemical.

  • Ensure the container is kept securely closed except when adding waste.

3. Labeling:

  • Label the waste container with the words "Hazardous Waste" and the full chemical name "this compound".

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol for Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

  • Collect Rinsate: Collect the rinsate as hazardous waste and add it to the designated this compound waste container.

  • Deface Label: Completely remove or deface the original product label on the empty container.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CarsalamDisposalWorkflow This compound Disposal Workflow A Identify this compound Waste (Unused product, contaminated labware) B Segregate from Other Waste Streams A->B C Use Designated Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', 'this compound', Date) C->D E Store Securely in a Designated Area D->E F Arrange for Professional Disposal E->F G Follow All Applicable Regulations F->G

Caption: Logical workflow for the proper disposal of this compound waste.

Safeguarding Researchers: A Comprehensive Guide to Handling Carsalam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Carsalam, a non-steroidal anti-inflammatory compound. Given the limited toxicological data and absence of established occupational exposure limits for this compound, a conservative approach based on risk assessment and the hierarchy of controls is mandatory for all personnel.

Hazard Assessment and Control

This compound is classified as harmful if swallowed.[1] Due to the lack of comprehensive toxicity data, it should be handled as a substance with unknown toxicological properties. A risk-based approach, known as control banding, is recommended to minimize exposure. This involves grouping chemicals into "bands" based on their potential hazards and implementing corresponding control measures.

Key Safety Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.[1]

Occupational Exposure Limits:

SubstanceOSHA PELACGIH TLVNIOSH RELIDLH
This compoundNot EstablishedNot EstablishedNot EstablishedNot Established

The absence of established Occupational Exposure Limits (OELs) necessitates a more stringent adherence to standard operating procedures and personal protective equipment (PPE) protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Body PartRequired PPEStandard
Respiratory Air-purifying respirator with appropriate cartridgesNIOSH/MSHA or European Standard EN 149 approved[1]
Hands Compatible chemical-resistant gloves (e.g., Nitrile)
Eyes Safety goggles or a face shield worn over safety glasses
Body Laboratory coat

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step procedures is critical to ensure the safety of all laboratory personnel.

Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that all personnel are trained on this standard operating procedure (SOP).

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weigh paper or a weighing boat.

    • Handle the solid powder with care to avoid generating dust.

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers of this compound, whether solid or in solution, tightly sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS).

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

    • Remove and dispose of PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing work.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, and pipette tips, in the designated solid hazardous waste container.

  • Waste Storage:

    • Store all hazardous waste containers in a designated and properly ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Waste Disposal:

    • Arrange for the disposal of all this compound waste through the institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, contact the EHS office immediately.

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

Carsalam_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials training Confirm Personnel Training gather_materials->training weigh Weigh Solid in Fume Hood training->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands segregate Segregate Waste Streams (Solid, Liquid, Contaminated) dispose_ppe->segregate store Store in Labeled, Sealed Containers segregate->store ehs_disposal Dispose via EHS store->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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